Product packaging for Arprinocid(Cat. No.:CAS No. 55779-18-5)

Arprinocid

Katalognummer: B118496
CAS-Nummer: 55779-18-5
Molekulargewicht: 277.68 g/mol
InChI-Schlüssel: NAPNOSFRRMHNBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Arprinocid is a member of 6-aminopurines.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFN5 B118496 Arprinocid CAS No. 55779-18-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNOSFRRMHNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057773
Record name Arprinocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55779-18-5
Record name Arprinocid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55779-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arprinocid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arprinocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arprinocide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARPRINOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Arprinocid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and biological activity of the anticoccidial agent, Arprinocid.

Executive Summary

This compound is a synthetic purine analog developed for the control of coccidiosis in veterinary medicine, primarily in poultry.[1] While it demonstrates activity as an inhibitor of hypoxanthine-guanine transport, its primary therapeutic effect is attributed to its metabolite, this compound-1-N-oxide. This metabolite exerts its anticoccidial action through a distinct mechanism involving the host's metabolic machinery, specifically the cytochrome P-450 enzyme system, leading to parasite cell death via destruction of the endoplasmic reticulum. This guide provides a comprehensive overview of this compound's chemical and physical properties, its complex mechanism of action, and a summary of key efficacy and toxicology data derived from experimental studies. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a substituted purine derivative.[2] Its core structure consists of a purine ring system linked to a substituted benzyl group.

Chemical Identifiers
IdentifierValue
IUPAC Name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine[2]
CAS Number 55779-18-5[2]
Chemical Formula C₁₂H₉ClFN₅[2]
Molecular Weight 277.69 g/mol [2]
SMILES C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F[2]
InChI Key NAPNOSFRRMHNBJ-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValue
Appearance White to off-white solid powder
Melting Point 242 - 247 °C
Solubility Soluble in DMSO
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1]

Synthesis Pathway

The synthesis of this compound, as described in U.S. Patent 4,098,787, involves the alkylation of a purine derivative.[2] A generalized synthetic scheme involves the reaction of 6-chloropurine with 2-chloro-6-fluorobenzyl bromide. The benzyl group attaches to the N9 position of the purine ring. Subsequent amination at the C6 position, typically by reacting with ammonia, displaces the chlorine atom to yield the final product, this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 Step 1: Alkylation cluster_reaction2 Step 2: Amination 6_Chloropurine 6-Chloropurine Alkylation Alkylation (Base, Solvent) 6_Chloropurine->Alkylation Benzyl_Bromide 2-Chloro-6-fluorobenzyl bromide Benzyl_Bromide->Alkylation Intermediate 6-Chloro-9-((2-chloro-6-fluorophenyl)methyl)-9H-purine Alkylation->Intermediate Amination Amination Intermediate->Amination Ammonia Ammonia (NH3) Ammonia->Amination This compound This compound Amination->this compound

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, with the parent compound and its primary metabolite acting through different pathways.

Inhibition of Purine Transport (this compound)

This compound itself acts as an inhibitor of hypoxanthine-guanine transport in coccidia. As a purine analog, it interferes with the parasite's ability to salvage purines from the host, which are essential for nucleic acid synthesis. This action is reversible by the addition of excess hypoxanthine.

Cytochrome P-450 Mediated Toxicity (this compound-1-N-oxide)

In the host animal, this compound is metabolized in the liver to this compound-1-N-oxide. This metabolite is significantly more potent and is considered the primary active moiety. Unlike the parent compound, its anticoccidial action is not reversed by excess hypoxanthine. Instead, this compound-1-N-oxide interacts directly with the host's microsomal cytochrome P-450 enzyme system. This interaction is believed to trigger a metabolic process that leads to the destruction of the endoplasmic reticulum in the parasite, causing vacuole formation and ultimately, cell death.[1] This mechanism highlights a unique host-mediated activation pathway for an antiparasitic drug.

Mechanism_of_Action cluster_host Host Cell (Liver) cluster_parasite Parasite Cell (Eimeria) This compound This compound Metabolism Metabolism This compound->Metabolism Ingestion Arprinocid_N_Oxide This compound-1-N-oxide (Active Metabolite) Metabolism->Arprinocid_N_Oxide CYP450 Cytochrome P-450 Enzyme System Arprinocid_N_Oxide->CYP450 Binds to ER_Stress Endoplasmic Reticulum Destruction CYP450->ER_Stress Mediates Vacuolation Vacuole Formation ER_Stress->Vacuolation Cell_Death Cell Death Vacuolation->Cell_Death Efficacy_Workflow cluster_setup 1. Study Setup cluster_infection 2. Infection cluster_data 3. Data Collection cluster_analysis 4. Analysis A1 Day-old chicks randomly allocated to pens A2 Treatment groups established (Control, this compound doses) A1->A2 A3 Medicated feed provided from Day 1 A2->A3 C1 Daily observation for clinical signs (e.g., mortality, diarrhea) B1 Seeder birds inoculated with Eimeria oocysts B2 Seeder birds introduced to pens to spread infection B1->B2 B3 Uniform exposure of all birds to coccidia B2->B3 C2 Body weight and feed consumption measured weekly C1->C2 C3 At study termination (e.g., Day 28), birds are euthanized C2->C3 C4 Intestinal lesion scoring C3->C4 C5 Oocyst counts from litter/fecal samples C4->C5 D1 Statistical analysis of weight gain, feed conversion, lesion scores, and oocyst counts C5->D1 Toxicity_Workflow cluster_acute Acute Toxicity Study (e.g., OECD 423) cluster_subchronic Subchronic Toxicity Study (e.g., OECD 408) A1 Sprague-Dawley rats acclimatized A2 Animals fasted prior to dosing A1->A2 A3 Single dose administered via oral gavage (stepwise procedure with different dose levels) A2->A3 A4 14-day observation period for mortality and clinical signs A3->A4 A5 Necropsy of all animals A4->A5 A6 Determination of LD50 A5->A6 B1 Rats randomly assigned to groups (Control, Low, Mid, High Dose) B2 Test substance mixed into diet and administered for 13 weeks B1->B2 B3 Daily clinical observation and weekly body weight/feed intake B2->B3 B4 Hematology and clinical biochemistry analysis at termination B3->B4 B5 Gross necropsy and organ weight measurements B4->B5 B6 Histopathological examination of tissues B5->B6 B7 Determination of NOAEL B6->B7

References

Arprinocid: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Arprinocid, a synthetic purine analogue, emerged as a significant veterinary therapeutic for the control of coccidiosis in poultry. This technical guide provides an in-depth exploration of the discovery, historical use, and the intricate mechanism of action of this compound. It details the chemical synthesis, summarizes its anticoccidial efficacy through comprehensive data tables, and delineates the experimental protocols for its evaluation. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using detailed diagrams to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals in the field of veterinary medicine and parasitology.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a major economic burden to the global poultry industry. The development of effective anticoccidial agents has been a cornerstone of poultry health management. This compound (9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine) is a coccidiostat developed by Merck & Co. in the 1970s. It demonstrated broad-spectrum activity against various Eimeria species and was widely used in poultry production. This document serves as a comprehensive technical guide on the discovery, history, and scientific understanding of this compound.

Discovery and History of Use

This compound, also known by its manufacturer's code MK-302 and trademark Arpocox, was first described in patents filed by Merck & Co. in the early 1970s. The synthesis and anticoccidial activity were further detailed in a 1978 publication in the Journal of Organic Chemistry by Hartman et al.

Its introduction into the market in the late 1970s and early 1980s provided the poultry industry with a potent tool to combat coccidiosis. This compound was administered as a feed additive to broiler chickens for the prevention of the disease. However, as with many antimicrobial agents, the emergence of drug-resistant strains of Eimeria was observed over time, which eventually led to a decline in its use.

Chemical Properties and Synthesis

This compound is a white crystalline solid with a melting point of 245-246°C. Its chemical structure is characterized by a purine ring substituted at the 9-position with a 2-chloro-6-fluorobenzyl group.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine
CAS Number 55779-18-5
Molecular Formula C₁₂H₉ClFN₅
Molar Mass 277.69 g/mol
Chemical Synthesis

The synthesis of this compound, as described by Hartman et al. (1978), involves the alkylation of adenine with 2-chloro-6-fluorobenzyl chloride. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

  • Preparation of the Sodium Salt of Adenine: A suspension of adenine in dimethylformamide (DMF) is treated with a strong base, such as sodium hydride, to form the sodium salt of adenine in situ.

  • Alkylation Reaction: To the suspension of the adenine salt, a solution of 2-chloro-6-fluorobenzyl chloride in DMF is added dropwise at room temperature. The reaction mixture is stirred for several hours to allow for the N-alkylation to proceed.

  • Work-up and Purification: The reaction mixture is then quenched with water, and the crude product is precipitated. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as methanol/water, to yield pure this compound.

Adenine Adenine Adenine_Na Sodium Salt of Adenine Adenine->Adenine_Na Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Adenine_Na This compound This compound Adenine_Na->this compound Alkylation (SN2) Benzyl_Cl 2-chloro-6-fluorobenzyl chloride in DMF Benzyl_Cl->this compound

Figure 1: Synthetic pathway of this compound.

Mechanism of Action

The anticoccidial activity of this compound is primarily attributed to its metabolite, this compound-1-N-oxide. This compound itself shows significantly lower activity in vitro compared to its N-oxide metabolite. The conversion of this compound to this compound-1-N-oxide occurs in the liver of the chicken, mediated by the cytochrome P-450 enzyme system.

The precise mechanism of action of this compound-1-N-oxide is multifaceted:

  • Disruption of the Endoplasmic Reticulum: this compound-1-N-oxide has been shown to cause vacuole formation in Eimeria tenella merozoites, which is a result of the dilation of the rough endoplasmic reticulum. This disruption of the endoplasmic reticulum is believed to be a key factor leading to the death of the parasite.

  • Interaction with Cytochrome P-450: Studies have indicated a direct binding of this compound-1-N-oxide to cytochrome P-450. This interaction may be responsible for the observed destruction of the endoplasmic reticulum.

  • Inhibition of Purine Transport: While this compound itself can inhibit the transmembrane transport of purines in host cells, an action that is reversible by hypoxanthine, its more active metabolite, this compound-1-N-oxide, is a less effective inhibitor of purine transport. This suggests that the primary anticoccidial effect is not due to the inhibition of purine salvage.

cluster_host Host Cell (Hepatocyte) cluster_parasite Eimeria Cell This compound This compound CYP450 Cytochrome P-450 This compound->CYP450 Metabolism Arprinocid_N_Oxide This compound-1-N-oxide (Active Metabolite) CYP450->Arprinocid_N_Oxide ER Endoplasmic Reticulum (ER) Arprinocid_N_Oxide->ER Targets ER_disruption ER Disruption & Vacuole Formation ER->ER_disruption Cell_Death Parasite Cell Death ER_disruption->Cell_Death

Figure 2: Proposed mechanism of action of this compound.

Anticoccidial Efficacy

This compound exhibits a broad spectrum of activity against several pathogenic Eimeria species in poultry. Its efficacy has been evaluated in numerous in vitro and in vivo studies.

In Vitro Efficacy

In vitro studies using cultured cells infected with Eimeria sporozoites have been instrumental in elucidating the relative potency of this compound and its metabolite.

Table 2: In Vitro Efficacy of this compound and its Metabolite against Eimeria tenella

CompoundID₅₀ (ppm)Cell TypeReference
This compound20Chick kidney epithelial cells
This compound-1-N-oxide0.30Chick kidney epithelial cells
In Vivo Efficacy

The efficacy of this compound in live birds is typically assessed by measuring parameters such as weight gain, feed conversion ratio, lesion scores, and oocyst shedding in chickens challenged with Eimeria infections.

Table 3: Effective In-Feed Concentrations of this compound against Various Eimeria Species

Eimeria SpeciesEffective Concentration (ppm)EffectReference
E. tenella50Essentially eliminate oocyst production
E. acervulina60-70Oocyst production completely eliminated (strain dependent)
E. maxima70Essentially eliminate oocyst production
E. necatrix60Essentially eliminate oocyst production
E. brunetti60Essentially eliminate oocyst production
E. mivati60Essentially eliminate oocyst production

Experimental Protocols

In Vitro Anticoccidial Assay

Objective: To determine the inhibitory concentration (e.g., ID₅₀) of a test compound against the intracellular development of Eimeria species.

Methodology:

  • Cell Culture: Primary chick kidney epithelial cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK) are cultured in appropriate media in multi-well plates until a confluent monolayer is formed.

  • Parasite Preparation: Sporulated Eimeria oocysts are excysted to release sporozoites. This is typically achieved by mechanical grinding followed by treatment with bile salts and trypsin to mimic in vivo conditions.

  • Infection and Treatment: The cell monolayers are infected with a known number of freshly excysted sporozoites. Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: The infected and treated cell cultures are incubated at 41°C in a 5% CO₂ atmosphere for a period that allows for the development of the parasite's intracellular stages (e.g., 48-72 hours).

  • Assessment of Inhibition: The development of the parasite is assessed. This can be done by microscopic counting of intracellular parasite stages (e.g., schizonts) or by using molecular methods such as quantitative PCR (qPCR) to quantify parasite DNA.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to an untreated control. The ID₅₀ value is then determined by regression analysis.

A Culture of host cells (e.g., chick kidney cells) C Infection of cell monolayer A->C B Preparation of Eimeria sporozoites (Excystation of oocysts) B->C D Treatment with this compound (serial dilutions) C->D E Incubation (41°C, 48-72h) D->E F Assessment of parasite development (Microscopy or qPCR) E->F G Calculation of ID50 F->G

Figure 3: Workflow for in vitro anticoccidial assay.
In Vivo Anticoccidial Assay (Battery Trial)

Objective: To evaluate the efficacy of a test compound in controlling coccidiosis in chickens.

Methodology:

  • Animal Husbandry: Day-old broiler chicks are housed in a controlled environment (floor pens or batteries) and are fed a standard basal diet.

  • Acclimation and Treatment Groups: After an acclimation period, the birds are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving the test compound in their feed at various concentrations.

  • Medication: The medicated feed is provided to the respective groups for a specified period, typically starting a day or two before infection and continuing for the duration of the experiment.

  • Infection: Each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixture of species).

  • Data Collection: Over a period of 7-9 days post-infection, the following parameters are recorded:

    • Mortality: Daily records of any deaths.

    • Weight Gain: Body weight is measured at the beginning and end of the trial.

    • Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidia are scored using a standardized scoring system (e.g., 0 to 4 scale).

    • Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined.

  • Statistical Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Resistance

The development of resistance to this compound in field isolates of Eimeria has been documented. Resistance was found to develop after several successive flocks were treated with the drug. This highlights the importance of prudent use of anticoccidial drugs and the implementation of rotation or shuttle programs to mitigate the emergence of resistance.

Conclusion

This compound played a significant role in the control of coccidiosis in the poultry industry. Its discovery and development provided a valuable tool for veterinarians and poultry producers. The understanding of its mechanism of action, involving metabolic activation to this compound-1-N-oxide and subsequent disruption of the parasite's endoplasmic reticulum, offers insights into the complex host-parasite-drug interactions. While the development of resistance has limited its widespread use today, the study of this compound continues to be relevant for the development of new anticoccidial agents and for understanding the mechanisms of drug resistance in protozoan parasites. This technical guide provides a comprehensive overview of the key scientific and historical aspects of this compound, serving as a valuable resource for the scientific community.

In Vitro Activity of Arprinocid Against Apicomplexan Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a coccidiostat belonging to the purine analog class of compounds, and its primary metabolite, this compound-1-N-oxide, have demonstrated significant in vitro activity against several apicomplexan parasites. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its activity against key parasites such as Toxoplasma gondii and Eimeria tenella. The document outlines the experimental protocols for assessing its antiparasitic activity and delves into the current understanding of its mechanism of action, which involves the disruption of purine salvage pathways and interaction with parasitic cytochrome P-450 systems. Quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using DOT language diagrams. While data on Toxoplasma and Eimeria are robust, information regarding the in vitro activity of this compound against Cryptosporidium parvum remains limited in the current scientific literature.

Introduction

Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for a wide range of diseases in humans and animals, including toxoplasmosis, coccidiosis, and cryptosporidiosis. The development of effective chemotherapeutic agents is a continuous challenge due to the emergence of drug resistance. This compound [9-(2-chloro-6-fluorobenzyl)adenine] has been historically used as a coccidiostat in the poultry industry. Its in vitro activity and that of its active metabolite, this compound-1-N-oxide, highlight its potential as a broader-spectrum anti-apicomplexan agent. This guide synthesizes the available in vitro data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in the field of antiparasitic drug discovery and development.

Quantitative In Vitro Activity of this compound and its Metabolite

The in vitro efficacy of this compound and its metabolite, this compound-1-N-oxide, has been quantified against tachyzoites of Toxoplasma gondii and developmental stages of Eimeria tenella. The half-maximal inhibitory concentration (IC50) and inhibitory dose (ID50) values are summarized in the tables below. It is noteworthy that this compound-1-N-oxide consistently demonstrates significantly greater potency than the parent compound.

Table 1: In Vitro Activity against Toxoplasma gondii

CompoundParasite StageHost CellAssayIC50Citation
This compoundTachyzoiteHuman Fibroblasts[³H]-Uracil Uptake2.0 µg/mL[1]
This compoundTachyzoiteNot Specified[³H]-Uracil Uptake22.4 ± 5.0 µM[2]
This compound-1-N-oxideTachyzoiteHuman Fibroblasts[³H]-Uracil Uptake20 ng/mL[1]
This compound-1-N-oxideTachyzoiteNot Specified[³H]-Uracil Uptake0.061 ± 0.028 µM[2]

Table 2: In Vitro Activity against Eimeria tenella

CompoundParasite StageHost CellAssayID50Citation
This compoundDevelopmental StagesChick Kidney Epithelial CellsParasite Development20 ppm[3]
This compound-1-N-oxideDevelopmental StagesChick Kidney Epithelial CellsParasite Development0.30 ppm[3]

Note on Cryptosporidium parvum : Extensive literature searches did not yield specific in vitro IC50 or EC50 values for this compound or its metabolites against Cryptosporidium parvum. While numerous studies have focused on in vitro drug screening for this parasite, this compound has not been a prominently featured compound in the available research.

Experimental Protocols

In Vitro Drug Susceptibility Testing for Toxoplasma gondii using [³H]-Uracil Incorporation Assay

This method relies on the principle that Toxoplasma gondii can salvage uracil for nucleic acid synthesis, whereas mammalian host cells do not significantly incorporate it. Inhibition of parasite proliferation is therefore proportional to the reduction in radiolabeled uracil incorporation.

Materials:

  • Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates.

  • Freshly harvested T. gondii tachyzoites (e.g., RH strain).

  • Culture medium (e.g., DMEM with 10% fetal bovine serum).

  • This compound and this compound-1-N-oxide stock solutions.

  • [5,6-³H]-uracil.

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Infection: Infect confluent HFF monolayers with freshly harvested tachyzoites at a multiplicity of infection (MOI) that allows for robust parasite replication during the assay period.

  • Drug Treatment: Immediately after infection, add serial dilutions of this compound or this compound-1-N-oxide to the infected cell cultures. Include appropriate solvent controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.

  • Radiolabeling: Add [³H]-uracil to each well and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation by viable parasites.

  • Lysis and Scintillation Counting: Aspirate the medium, wash the cell monolayers with PBS, and then lyse the cells. Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control and determine the IC50 value using a suitable dose-response curve fitting model.

G cluster_setup Assay Setup cluster_procedure Experimental Steps cluster_analysis Data Analysis HFF HFF Monolayer Infect Infect HFF with Tachyzoites HFF->Infect Tachyzoites T. gondii Tachyzoites Tachyzoites->Infect Drugs This compound / Metabolite Treat Add Drug Dilutions Drugs->Treat Infect->Treat Incubate1 Incubate (24-48h) Treat->Incubate1 Label Add [3H]-Uracil Incubate1->Label Incubate2 Incubate (4-6h) Label->Incubate2 Lyse Lyse Cells Incubate2->Lyse Count Scintillation Counting Lyse->Count Calculate Calculate % Inhibition Count->Calculate Determine Determine IC50 Calculate->Determine

Fig. 1: Workflow for [³H]-Uracil Incorporation Assay.
In Vitro Drug Susceptibility Testing for Eimeria tenella using qPCR

This assay quantifies the inhibition of parasite invasion and replication within a host cell line by measuring the amount of parasite-specific DNA.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells.

  • Culture medium (e.g., DMEM with 2% FBS).

  • Freshly excysted E. tenella sporozoites.

  • This compound and this compound-1-N-oxide stock solutions.

  • DNA extraction kit.

  • Primers and probe for a parasite-specific gene (e.g., ITS1).

  • qPCR instrument and reagents.

Procedure:

  • Cell Seeding: Seed MDBK cells in 24- or 96-well plates and grow to confluency.

  • Sporozoite Preparation: Excyst E. tenella oocysts to release sporozoites and purify them.

  • Drug Pre-incubation (Optional but recommended): Pre-incubate sporozoites with various concentrations of the test compounds for 1 hour at 41°C.

  • Infection: Wash the sporozoites to remove the drug and add them to the MDBK cell monolayers.

  • Incubation: Incubate the infected cells at 41°C in a 5% CO₂ atmosphere for a desired period (e.g., 24, 48, 72 hours) to allow for invasion and development.

  • DNA Extraction: At each time point, lyse the cells and extract total DNA.

  • qPCR Analysis: Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasite DNA.

  • Data Analysis: Normalize the parasite DNA quantity to a host cell housekeeping gene and calculate the percentage of inhibition compared to the untreated control to determine the ID50.

G cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification MDBK MDBK Cell Monolayer Infect Infect MDBK Cells MDBK->Infect Sporozoites E. tenella Sporozoites Preincubate Pre-incubate Sporozoites with Drug Sporozoites->Preincubate Drugs This compound / Metabolite Drugs->Preincubate Preincubate->Infect Incubate Incubate (24-72h) Infect->Incubate Extract Extract DNA Incubate->Extract qPCR qPCR with Parasite-Specific Primers Extract->qPCR Analyze Calculate % Inhibition & ID50 qPCR->Analyze

Fig. 2: Workflow for E. tenella qPCR-based Assay.

Mechanism of Action

The antiparasitic activity of this compound is complex and appears to involve multiple mechanisms, with its metabolite, this compound-1-N-oxide, being the primary active molecule. The proposed mechanisms include interference with purine metabolism and induction of cellular stress.

Inhibition of Purine Salvage

Apicomplexan parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from the host. This makes the purine salvage pathway an attractive drug target. This compound, being a purine analog, is thought to interfere with this pathway. Studies on T. gondii have shown that both this compound and its N-oxide metabolite inhibit the adenosine transporter TgAT1 with high affinity.[2] However, they do not appear to act on the hypoxanthine-xanthine-guanine-phosphoribosyltransferase (HXGPRT) enzyme, a key component of the salvage pathway.[2] In Eimeria tenella, the action of this compound can be partially reversed by excess hypoxanthine, supporting the hypothesis of purine transport inhibition.[3]

G cluster_host Host Cell cluster_parasite Apicomplexan Parasite HostPurines Host Purines (Adenosine, Hypoxanthine) Transporter Purine Transporter (e.g., TgAT1) HostPurines->Transporter Salvage Purine Salvage Pathway (e.g., HXGPRT) Transporter->Salvage Nucleotides Parasite Nucleotides Salvage->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA This compound This compound This compound->Transporter Inhibits

Fig. 3: this compound's Interference with Purine Salvage.
Interaction with Cytochrome P-450 and Induction of Endoplasmic Reticulum Stress

The more potent activity of this compound-1-N-oxide suggests that it is the primary effector molecule. This metabolite has been shown to directly bind to cytochrome P-450 in rat liver microsomes.[2] This interaction is proposed to mediate a metabolic process that leads to the destruction of the endoplasmic reticulum (ER), ultimately causing cell death.[2] In Eimeria tenella merozoites treated with the drug, vacuole formation due to the dilation of the rough ER has been observed.[2] This effect on the ER is a hallmark of cellular stress and a plausible mechanism for the potent anticoccidial action of the metabolite.

G Arprinocid_N_Oxide This compound-1-N-Oxide CYP450 Parasite Cytochrome P-450 Arprinocid_N_Oxide->CYP450 Binds to Metabolism Aberrant Metabolism CYP450->Metabolism ER Endoplasmic Reticulum (ER) Metabolism->ER Causes Damage ER_Stress ER Stress & Vacuolation ER->ER_Stress Cell_Death Parasite Cell Death ER_Stress->Cell_Death

Fig. 4: Proposed Mechanism of this compound-1-N-Oxide Action.

Conclusion

This compound and its metabolite, this compound-1-N-oxide, exhibit potent in vitro activity against key apicomplexan parasites, Toxoplasma gondii and Eimeria tenella. The primary mechanism of action appears to be multifaceted, involving the inhibition of essential purine transport and the induction of endoplasmic reticulum stress mediated by the interaction of its active metabolite with cytochrome P-450. The provided experimental protocols offer standardized methods for the further evaluation of this compound and other potential antiparasitic compounds. While the data for Toxoplasma and Eimeria are compelling, further research is warranted to determine the in vitro efficacy of this compound against Cryptosporidium parvum and to fully elucidate the molecular details of its mechanism of action across the Apicomplexa phylum. This knowledge will be crucial for the potential repurposing or further development of this compound-based therapies for combating parasitic diseases.

References

Arprinocid as a Purine Metabolism Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid is a potent anticoccidial agent utilized in the veterinary field to combat infections caused by Eimeria species in poultry. While initially understood to function through the direct inhibition of purine metabolism, subsequent research has revealed a more complex mechanism of action. This technical guide provides an in-depth exploration of this compound's role as a disruptor of purine homeostasis in coccidia. It details the metabolic activation of this compound to its more active form, this compound-1-N-oxide, and elucidates a mechanism that extends beyond simple enzymatic inhibition to include the involvement of cytochrome P-450 and the induction of cellular stress. This document summarizes key quantitative data, presents detailed experimental methodologies for relevant assays, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the poultry industry. The parasite's rapid replication within host intestinal cells leads to tissue damage, nutrient malabsorption, and in severe cases, mortality. Eimeria are purine auxotrophs, meaning they lack the ability to synthesize purines de novo and are entirely dependent on the host's purine salvage pathway to acquire these essential building blocks for DNA, RNA, and energy metabolism. This dependency makes the purine salvage pathway an attractive target for anticoccidial drug development.

This compound (9-(2-chloro-6-fluorobenzyl)adenine) was developed as a coccidiostat to address this vulnerability.[1] Early investigations into its mechanism suggested a role as a purine metabolism inhibitor. This guide synthesizes the current understanding of this compound's mode of action, with a particular focus on its active metabolite and its effects on the parasite's purine acquisition and utilization.

Mechanism of Action

The anticoccidial activity of this compound is primarily attributed to its metabolite, this compound-1-N-oxide, which is formed in the host's liver.[2] The parent compound and its metabolite have distinct mechanisms of action.

This compound: Inhibition of Purine Transport

In vitro studies have demonstrated that this compound can inhibit the transmembrane transport of purines. This action is evidenced by the partial reversal of its anticoccidial effects in the presence of excess hypoxanthine.[2] By blocking the uptake of essential purine precursors from the host cell, this compound can limit the parasite's ability to replicate.

This compound-1-N-oxide: A Multi-faceted Approach

The more potent anticoccidial activity resides with this compound-1-N-oxide.[2] Unlike the parent compound, its effects are not reversed by the addition of hypoxanthine, indicating a mechanism that is not solely based on the inhibition of purine transport.[2] The current evidence points to a mechanism involving the parasite's cytochrome P-450 system.[3]

Binding of this compound-1-N-oxide to cytochrome P-450 is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, a critical organelle for protein synthesis and cellular homeostasis.[3] This disruption manifests as cellular vacuolization and ultimately leads to cell death.[3] This proposed mechanism positions this compound-1-N-oxide as a pro-drug that, upon metabolic activation in the host and subsequent interaction with the parasite's enzymatic machinery, induces cellular stress and death, thereby indirectly disrupting all essential metabolic processes, including purine metabolism.

Signaling Pathways and Experimental Workflows

Purine Salvage Pathway in Eimeria

The following diagram illustrates the essential purine salvage pathway in Eimeria, which is the target of this compound's therapeutic action.

PurineSalvagePathway cluster_host Host Cell cluster_parasite Eimeria Parasite Host_Hypoxanthine Hypoxanthine Parasite_Hypoxanthine Hypoxanthine Host_Hypoxanthine->Parasite_Hypoxanthine Transport Host_Guanine Guanine Parasite_Guanine Guanine Host_Guanine->Parasite_Guanine Transport Host_Adenine Adenine Parasite_Adenine Adenine Host_Adenine->Parasite_Adenine Transport HGPRT HGPRT IMP IMP Parasite_Hypoxanthine->IMP GMP GMP Parasite_Guanine->GMP APRT APRT Parasite_Adenine->APRT AMP AMP APRT->AMP IMP->GMP IMP->AMP Nucleic_Acids Nucleic Acids GMP->Nucleic_Acids AMP->Nucleic_Acids This compound This compound This compound->Parasite_Hypoxanthine Inhibits

Figure 1: Purine Salvage Pathway in Eimeria and the inhibitory action of this compound.
Proposed Mechanism of this compound-1-N-oxide Action

The following diagram illustrates the proposed mechanism of action for this compound's active metabolite.

ArprinocidMetabolism This compound This compound Host_Metabolism Host Liver Metabolism (Oxidation) This compound->Host_Metabolism Arprinocid_1_N_Oxide This compound-1-N-oxide (Active Metabolite) Host_Metabolism->Arprinocid_1_N_Oxide Parasite_Uptake Parasite Uptake Arprinocid_1_N_Oxide->Parasite_Uptake Cytochrome_P450 Parasite Cytochrome P-450 Parasite_Uptake->Cytochrome_P450 ER_Stress Endoplasmic Reticulum Stress & Vacuolization Cytochrome_P450->ER_Stress Interaction Cell_Death Parasite Cell Death ER_Stress->Cell_Death

Figure 2: Proposed metabolic activation and mechanism of action of this compound-1-N-oxide.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its metabolite.

Table 1: In Vitro Efficacy against Eimeria tenella

CompoundID50 (ppm) in Chick Kidney Epithelial CellsReversibility by Hypoxanthine
This compound20Partially
This compound-1-N-oxide0.30No

Data from[2]

Table 2: In Vivo Efficacy of this compound in Broiler Chickens

Eimeria SpeciesDosage to Eliminate >95% Oocyst Production (ppm in feed)
E. tenella50
E. necatrix60
E. brunetti60
E. acervulina60-70 (strain dependent)
E. maxima70

Data from[4]

Table 3: Effect of this compound on Oocyst Sporulation

Eimeria SpeciesDrug Level to Prevent Sporulation (ppm in feed)
E. maxima≥ 30
E. mivati≥ 30
Other species30 - 70 (strain dependent)

Data from[4]

Experimental Protocols

In Vitro Anticoccidial Activity Assay

This protocol is based on the methodology used to determine the ID50 of this compound and its metabolites.[2]

  • Cell Culture: Primary chick kidney epithelial cells are cultured in appropriate media until confluent monolayers are formed in multi-well plates.

  • Parasite Preparation: Sporulated Eimeria tenella oocysts are excysted to release sporozoites. Sporozoites are then purified and counted.

  • Infection: Cell monolayers are infected with a standardized number of sporozoites.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of the test compound (this compound or this compound-1-N-oxide). For reversal experiments, parallel cultures are treated with the test compound in the presence of excess hypoxanthine.

  • Incubation: Plates are incubated for a period sufficient for the parasite to complete its intracellular development (e.g., 48-72 hours).

  • Assessment of Parasite Development: The number of developing parasites (e.g., schizonts) in treated and untreated wells is quantified using microscopy.

  • Data Analysis: The percentage inhibition of parasite development is calculated for each drug concentration, and the ID50 (the concentration that inhibits 50% of parasite development) is determined.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition Assay

While direct inhibition of HGPRT by this compound is not the primary mechanism of its active metabolite, this assay is fundamental to studying inhibitors of the purine salvage pathway.

  • Enzyme Preparation: HGPRT is purified from Eimeria parasites or a recombinant source.

  • Reaction Mixture: The assay is typically performed in a buffer containing a source of phosphoribosyl pyrophosphate (PRPP), a magnesium salt (as a cofactor), and the purine substrate (e.g., [³H]-hypoxanthine).

  • Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by the addition of the HGPRT enzyme and incubated at an optimal temperature for a defined period.

  • Reaction Termination and Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³H]-inosine monophosphate) is separated from the unreacted substrate, often using thin-layer chromatography or a filter-binding assay.

  • Quantification: The amount of product formed is quantified by liquid scintillation counting.

  • Data Analysis: The percentage inhibition of enzyme activity is calculated for each inhibitor concentration, and the IC50 (the concentration that inhibits 50% of enzyme activity) is determined.

Conclusion

This compound represents a significant tool in the management of coccidiosis. Its mechanism of action is more nuanced than a simple inhibition of purine metabolism. The parent compound, this compound, acts by impeding purine transport into the parasite. However, the more potent anticoccidial activity is exerted by its metabolite, this compound-1-N-oxide, which appears to induce parasite cell death through interaction with the cytochrome P-450 system and subsequent disruption of the endoplasmic reticulum. This multi-pronged attack on the parasite's ability to acquire and utilize essential purines underscores the importance of the purine salvage pathway as a therapeutic target. Further research to fully elucidate the downstream effects of the this compound-1-N-oxide-cytochrome P-450 interaction will provide a more complete understanding of this effective anticoccidial agent. This knowledge can aid in the development of new, more targeted therapies that exploit the unique metabolic vulnerabilities of Eimeria and other purine-auxotrophic parasites.

References

The Untapped Antiviral Potential of Arprinocid-Related Adenine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arprinocid, an adenine derivative primarily known for its potent anticoccidial properties in veterinary medicine, represents an intriguing but largely unexplored scaffold for the development of novel antiviral agents. While direct research into the antiviral activity of this compound derivatives is not extensively documented in publicly available literature, the broader class of adenine analogues, including acyclic nucleoside phosphonates (ANPs) and carbocyclic nucleosides, has yielded numerous clinically significant antiviral drugs. This technical guide consolidates the existing data on the antiviral activities of structurally related adenine derivatives, details relevant experimental protocols for their evaluation, and visualizes key workflows and potential mechanisms of action. The objective is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic landscape of this compound-related compounds against viral pathogens.

Introduction: this compound and the Promise of Adenine Scaffolds

This compound, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, has a well-established mechanism of action against Eimeria species, which involves its metabolite, this compound-1-N-oxide. This metabolite is known to interact with cytochrome P-450, leading to the destruction of the endoplasmic reticulum in the parasite[1]. This unique mechanism, distinct from the DNA polymerase inhibition typical of many nucleoside analogues, suggests that derivatives of this compound could offer novel antiviral strategies.

Adenine and its analogues have long been a cornerstone of antiviral drug discovery[2]. Marketed drugs such as Tenofovir and Adefovir, both acyclic nucleoside phosphonates of adenine, are critical in the management of HIV and HBV infections[2]. The structural diversity of adenine derivatives that have been synthesized and evaluated is vast, encompassing modifications to the purine ring, the substituent at the 9-position, and the introduction of various side chains. This rich history of success underscores the potential of novel adenine-based scaffolds like this compound for antiviral development.

Quantitative Antiviral Activity of Related Adenine Derivatives

While specific data for this compound derivatives is not available, the following tables summarize the in vitro antiviral activity of various adenine analogues against a range of DNA and RNA viruses. This data is intended to serve as a benchmark for future studies on this compound-related compounds.

Table 1: Antiviral Activity of Acyclic Nucleoside Phosphonate (ANP) Adenine Derivatives

CompoundVirusCell LineEC50 (µM)Reference
(S)-HPMPAHuman Cytomegalovirus (HCMV)HEL1.4[3]
(S)-HPMPAVaccinia Virus (VV)HEL4.0[3]
(S)-HPMPACowpox Virus (CV)HEL2.7[3]
Oleyloxyethyl-(S)-HPMPAHuman Cytomegalovirus (HCMV)HEL0.003[3]
Octadecyloxyethyl-(S)-HPMPAVaccinia Virus (VV)HEL0.02[3]
Octadecyloxyethyl-(S)-HPMPACowpox Virus (CV)HEL0.01[3]
PMEA (Adefovir)Human Immunodeficiency Virus (HIV)MT-4Not specified[4]
PMEDAPHuman Immunodeficiency Virus (HIV)MT-4Not specified[4]
(S)-HPMPAHerpes Simplex Virus-1 (HSV-1)VeroNot specified[4]
(S)-HPMPAHerpes Simplex Virus-2 (HSV-2)VeroNot specified[4]
(S)-HPMPAVaricella-Zoster Virus (VZV)HELNot specified[4]
(S)-HPMPAAdenovirus (types 2, 3, 4)A549Not specified[4]

Table 2: Antiviral Activity of Other Adenine Analogues

Compound ClassVirusSpecific ActivityReference
Carbocyclic 2'-deoxyribofuranoside analoguesHerpes Simplex Virus (HSV-1 & HSV-2)Potent activity in cell culture[5]
Beta-L-2'-deoxyadenosine (LdA)Hepatitis B Virus (HBV)Potent, specific, and selective inhibitor[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the antiviral evaluation of novel compounds, adapted from the cited literature.

General Antiviral Activity and Cytotoxicity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of a compound that inhibits viral replication by 50% (EC50).

  • Cell Culture: Maintain a suitable host cell line (e.g., Vero for Herpesviruses, MDCK for Influenza, A549 for Adenoviruses) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a standard method such as the MTT or crystal violet assay.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Plaque Reduction Assay:

    • Seed host cells in 6-well plates to form a confluent monolayer.

    • Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

    • Remove the viral inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

    • Incubate until viral plaques are visible (typically 2-10 days depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

    • Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action Studies: Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle a compound exerts its inhibitory effect.

  • Experimental Setup:

    • Prepare confluent monolayers of host cells in 24-well plates.

    • Synchronize infection by pre-chilling the cells and viral inoculum at 4°C for 1 hour.

    • Infect all wells with the virus at a high multiplicity of infection (MOI).

  • Compound Addition at Different Time Points:

    • Pre-infection: Add the compound to the cells for a defined period before infection, then remove it before adding the virus. This assesses activity against viral attachment and entry.

    • Co-infection: Add the compound at the same time as the virus. This also assesses attachment and entry inhibition.

    • Post-infection: Add the compound at various time points after viral infection (e.g., 0, 2, 4, 6, 8 hours post-infection). This helps to pinpoint inhibition of later stages like genome replication, protein synthesis, or viral release.

  • Quantification of Viral Yield:

    • At a fixed time point after infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate.

    • Determine the viral titer using a plaque assay or quantify viral RNA/DNA using qRT-PCR.

  • Data Analysis: Plot the reduction in viral yield as a function of the time of compound addition to identify the sensitive stage of the viral life cycle.

Visualizing Workflows and Potential Mechanisms

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound Derivatives) B Cytotoxicity Assay (e.g., MTT on Host Cells) A->B C Primary Antiviral Screen (e.g., Plaque Reduction Assay) A->C D Calculate CC50 & EC50 B->D C->D E Determine Selectivity Index (SI) SI = CC50 / EC50 D->E F Time-of-Addition Assay E->F Promising Candidates (High SI) G Identify Stage of Inhibition (Entry, Replication, etc.) F->G H Target Identification Assays (e.g., Polymerase Assay) G->H

Caption: Workflow for the initial screening and mechanism of action studies of novel antiviral compounds.

Hypothesized Antiviral Signaling Pathway for this compound Derivatives

Based on the known mechanism of its anticoccidial metabolite, a potential antiviral mechanism for this compound derivatives could involve the host cell's cytochrome P450 system, leading to endoplasmic reticulum (ER) stress and disruption of viral protein processing and assembly.

Hypothesized_Mechanism cluster_0 Host Cell cluster_1 Endoplasmic Reticulum ER ER ViralProtein Viral Polyprotein Processing & Folding UPR Unfolded Protein Response (UPR) ER->UPR Activation Apoptosis Apoptosis ER->Apoptosis Severe Stress P450 Cytochrome P450 Metabolite Reactive Metabolite P450->Metabolite Virus Virus ViralProtein->Virus Assembly of New Virions UPR->Apoptosis Leads to Apoptosis->Virus This compound This compound Derivative This compound->P450 Metabolism Metabolite->ER Induces ER Stress Metabolite->ViralProtein Inhibits Virus->ViralProtein Translation

Caption: A hypothesized mechanism of antiviral action for this compound derivatives targeting host cell ER.

Conclusion and Future Directions

The adenine scaffold remains a highly fertile ground for the discovery of novel antiviral agents. While this compound itself has not been extensively explored for this purpose, the potent and diverse antiviral activities of its structural relatives strongly suggest that its derivatives are worthy of investigation. The unique mechanism of action of its anticoccidial metabolite presents an exciting possibility for developing host-targeting antivirals that could be effective against a broad spectrum of viruses and less prone to the development of resistance through viral enzyme mutation.

Future research should focus on the synthesis of a focused library of this compound derivatives with modifications to the benzyl group and the adenine core. These compounds should then be screened against a diverse panel of DNA and RNA viruses using the protocols outlined in this guide. Promising candidates should be further investigated to elucidate their precise mechanism of action, with a particular focus on potential interactions with host cell metabolic pathways such as the cytochrome P450 system. Such a program could unlock a new class of adenine-based antivirals with novel mechanisms of action.

References

The Biological Activity of Arprinocid-1-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a purine analogue, has been utilized as an anticoccidial agent in the poultry industry. Its efficacy, however, is largely attributed to its primary metabolite, this compound-1-N-oxide. This technical guide provides an in-depth analysis of the biological activity of this compound-1-N-oxide, focusing on its mechanism of action, which diverges significantly from its parent compound. While this compound acts by inhibiting purine transport, this compound-1-N-oxide exerts its potent anticoccidial and cytotoxic effects through a mechanism involving cytochrome P-450-mediated metabolic activation, induction of severe endoplasmic reticulum (ER) stress, and subsequent cell death. This document details the quantitative data on its efficacy and cytotoxicity, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. Chemical control through in-feed medication has been a cornerstone of disease management. This compound was introduced as one such anticoccidial agent. Subsequent research revealed that this compound is, in fact, a prodrug that is rapidly metabolized in the host liver to its more active form, this compound-1-N-oxide. Understanding the distinct biological activities of this N-oxide metabolite is crucial for optimizing its therapeutic use and for the development of novel anticoccidial drugs.

Mechanism of Action

The primary mechanism of action of this compound-1-N-oxide is fundamentally different from that of this compound. While this compound competitively inhibits the transport of purines, a mechanism that is reversible with an excess of hypoxanthine, the anticoccidial action of this compound-1-N-oxide is not reversed by purines[1].

The biological activity of this compound-1-N-oxide is intrinsically linked to its metabolism by the cytochrome P-450 enzyme system. This metabolic activation is believed to generate reactive intermediates that are cytotoxic. The key events in its mechanism of action are:

  • Cytochrome P-450 Binding and Metabolism: this compound-1-N-oxide directly binds to cytochrome P-450 in liver microsomes[2]. This interaction leads to the metabolic transformation of the N-oxide.

  • Induction of Endoplasmic Reticulum (ER) Stress: The metabolic products are thought to be highly reactive, causing significant stress to the endoplasmic reticulum. This is morphologically observed as a dramatic dilation of the rough endoplasmic reticulum, leading to the formation of large cytoplasmic vacuoles in both the parasite (Eimeria tenella merozoites) and host cells (e.g., HeLa cells)[2].

  • Unfolded Protein Response (UPR) and Cell Death: The severe ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis. However, under the sustained and overwhelming stress induced by this compound-1-N-oxide metabolism, the UPR fails to restore normal function and instead initiates apoptosis, leading to cell death[2]. The inhibition of this vacuole formation by SKF-525A, a known inhibitor of microsomal drug metabolism, further supports the central role of cytochrome P-450 in this process[2].

Quantitative Data

The biological activity of this compound-1-N-oxide has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anticoccidial Efficacy
CompoundParasiteHost Cell LineID50 (ppm)Reference
This compound-1-N-oxideEimeria tenellaChick Kidney Epithelial Cells0.30[1]
This compoundEimeria tenellaChick Kidney Epithelial Cells20[1]
Table 2: In Vitro Cytotoxicity
CompoundCell LineID50 (ppm)Reference
This compound-1-N-oxideHeLa5.0[2]
Table 3: In Vivo Metabolite Concentrations in Chickens
CompoundTissueConcentration (ppm)Dosing RegimenReference
This compound-1-N-oxideLiver0.3370 ppm this compound in diet[1]
This compoundLiver0.6470 ppm this compound in diet[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound-1-N-oxide.

In Vitro Anticoccidial Efficacy Assay (Sporozoite Invasion and Replication)

This protocol is adapted from established methods for assessing the efficacy of anticoccidial drugs against Eimeria tenella in cell culture[3][4].

Objective: To determine the 50% inhibitory dose (ID50) of this compound-1-N-oxide on the invasion and intracellular development of Eimeria tenella sporozoites.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) or primary chick kidney epithelial cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Eimeria tenella oocysts

  • Excystation medium (e.g., 0.75% bovine bile, 0.25% trypsin in PBS)

  • This compound-1-N-oxide stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Spectrophotometer or quantitative PCR equipment

Procedure:

  • Cell Seeding: Seed MDBK or chick kidney epithelial cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Parasite Preparation: Sporulate Eimeria tenella oocysts and purify the sporozoites by excystation.

  • Drug Treatment: Prepare serial dilutions of this compound-1-N-oxide in complete cell culture medium.

  • Infection: Infect the confluent cell monolayers with a known number of sporozoites in the presence of varying concentrations of this compound-1-N-oxide. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubation: Incubate the infected plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for parasite invasion and development.

  • Quantification of Parasite Growth:

    • Microscopic Counting: Fix and stain the cells and count the number of intracellular parasites (schizonts) per field of view.

    • Quantitative PCR (qPCR): Lyse the cells and extract total DNA. Quantify the amount of Eimeria-specific DNA using primers for a parasite-specific gene (e.g., ITS-1).

  • Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration relative to the vehicle control. Determine the ID50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytochrome P-450 Binding Assay (Spectrophotometric)

This protocol is based on the principle of difference spectroscopy to detect the binding of a ligand to cytochrome P-450[5][6][7].

Objective: To demonstrate the direct binding of this compound-1-N-oxide to microsomal cytochrome P-450.

Materials:

  • Rat liver microsomes (as a source of cytochrome P-450)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound-1-N-oxide solution

  • Sodium dithionite

  • Carbon monoxide (CO) gas

  • Dual-beam spectrophotometer

Procedure:

  • Microsome Preparation: Suspend the liver microsomes in the phosphate buffer to a final concentration of 1-2 mg/ml.

  • Baseline Spectrum: Divide the microsomal suspension into two matched cuvettes. Record a baseline spectrum (e.g., from 400 to 500 nm).

  • Ligand Addition: Add a small volume of the this compound-1-N-oxide solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • Recording the Difference Spectrum: Record the difference spectrum. A type I spectrum (peak around 385-390 nm, trough around 420 nm) indicates substrate binding, while a type II spectrum (peak around 425-435 nm, trough around 390-410 nm) suggests binding to the heme iron.

  • CO Difference Spectrum (Control): To confirm the presence of functional P-450, reduce the contents of both cuvettes with a few grains of sodium dithionite. Gently bubble CO through the sample cuvette for about 30 seconds. Record the difference spectrum. A characteristic peak at 450 nm confirms the presence of P-450.

Assessment of Vacuole Formation (Transmission Electron Microscopy)

This protocol outlines the general steps for preparing cells to visualize drug-induced ultrastructural changes, such as vacuolization, using transmission electron microscopy (TEM)[8][9][10].

Objective: To observe the formation of cytoplasmic vacuoles in cells treated with this compound-1-N-oxide.

Materials:

  • HeLa or MDBK cells

  • This compound-1-N-oxide

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

  • Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission electron microscope

Procedure:

  • Cell Treatment: Grow cells on a suitable substrate (e.g., plastic coverslips) and treat with a cytotoxic concentration of this compound-1-N-oxide (e.g., 5.0 ppm for HeLa cells) for a defined period (e.g., 24 hours). Include an untreated control.

  • Fixation:

    • Wash the cells with buffer and then fix with the primary fixative for 1-2 hours at room temperature.

    • Wash with buffer and then post-fix with the secondary fixative for 1 hour at 4°C.

  • Dehydration and Embedding:

    • Wash with buffer and then dehydrate the samples through a graded series of ethanol.

    • Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

    • Polymerize the resin at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of the cellular ultrastructure, paying close attention to the endoplasmic reticulum and the presence of vacuoles.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-1-N-oxide's biological activity and a typical experimental workflow.

Arprinocid_Pathway cluster_Cell Cell Arprinocid_N_oxide This compound-1-N-oxide CYP450 Cytochrome P-450 (in ER) Arprinocid_N_oxide->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate CYP450->Reactive_Intermediate ER_Stress Endoplasmic Reticulum Stress Reactive_Intermediate->ER_Stress Induces UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR Activates Vacuolization Vacuole Formation (Dilation of ER) ER_Stress->Vacuolization Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Proposed signaling pathway for this compound-1-N-oxide cytotoxicity.

Experimental_Workflow cluster_InVitro_Assay In Vitro Anticoccidial Assay start Seed Host Cells prepare_parasites Prepare Eimeria Sporozoites treat_cells Treat Cells with This compound-1-N-oxide start->treat_cells infect_cells Infect Cells with Sporozoites prepare_parasites->infect_cells treat_cells->infect_cells incubate Incubate (48-72h) infect_cells->incubate quantify Quantify Parasite Growth (qPCR or Microscopy) incubate->quantify analyze Calculate ID50 quantify->analyze

Caption: Experimental workflow for in vitro anticoccidial efficacy testing.

Conclusion

This compound-1-N-oxide is the principal bioactive metabolite of the anticoccidial drug this compound. Its mechanism of action is distinct from its parent compound and relies on metabolic activation by cytochrome P-450 enzymes. This process generates reactive intermediates that induce severe endoplasmic reticulum stress, leading to vacuolization and ultimately apoptotic cell death in both the target parasite and host cells. The high in vitro potency of this compound-1-N-oxide highlights the importance of understanding the metabolic fate of veterinary drugs. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the biological activity of this compound-1-N-oxide and for the development of novel therapeutic agents that may target similar pathways.

References

Methodological & Application

Application Note: Determination of Arprinocid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed method for the determination of Arprinocid in animal feed and premix formulations using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol provides a robust and reliable approach for the quantitative analysis of this compound, a coccidiostat agent. The method involves a liquid-liquid extraction followed by solid-phase cleanup and subsequent analysis by normal-phase HPLC. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, 9-(2-chloro-6-fluorobenzyl)adenine, is a purine analogue used as a coccidiostat in poultry feed to control parasitic infections. Regulatory requirements necessitate accurate and sensitive methods for monitoring the concentration of this compound in animal feed and premixes to ensure proper dosage and prevent potential residues in animal products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances. This application note details a normal-phase HPLC method coupled with UV detection for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

  • HPLC Column: A silica-based normal-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Centrifuge: Capable of reaching at least 3000 x g.

  • Vortex Mixer

  • Solid Phase Extraction (SPE) Manifold and Alumina Cartridges

  • Glassware: Volumetric flasks, pipettes, and vials.

  • Solvents and Reagents: HPLC grade chloroform, hexane, isopropanol, methanol, and analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and potassium phosphate monobasic. This compound reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterValue
HPLC ColumnSilica, 4.6 x 150 mm, 5 µm
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column TemperatureAmbient (approx. 25 °C)
DetectionUV at 258 nm
Run TimeApproximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 10 µg/mL. These solutions are used to generate a calibration curve.

Sample Preparation Protocol (Animal Feed)

A detailed workflow for the sample preparation of animal feed is outlined below.

G A Weigh 10g of ground feed sample into a centrifuge tube B Add 50 mL of Chloroform and 10 mL of pH 7 Phosphate Buffer A->B C Vortex for 1 minute and shake for 30 minutes B->C D Centrifuge at 3000 x g for 10 minutes C->D E Collect the chloroform (bottom) layer D->E F Apply extract to a pre-conditioned alumina SPE cartridge E->F G Wash with 5 mL of Chloroform F->G H Elute this compound with 10 mL of Methanol G->H I Evaporate eluate to dryness under a gentle stream of nitrogen H->I J Reconstitute residue in 5 mL of mobile phase I->J K Filter through a 0.45 µm syringe filter J->K L Inject into HPLC system K->L

Caption: Workflow for the extraction and cleanup of this compound from animal feed samples.

Liquid-Liquid Partitioning Protocol (Alternative Cleanup)

For samples with different matrices or as an alternative to SPE, a liquid-liquid partitioning step can be employed after the initial chloroform extraction.

G A Collect the chloroform extract from initial extraction B Add 25 mL of Hexane and mix A->B C Transfer to a separatory funnel B->C D Add 10 mL of 0.15M HCl and shake for 2 minutes C->D E Allow layers to separate and collect the aqueous (bottom) layer D->E F Adjust pH of the aqueous layer to >10 with NaOH E->F G Extract with two 25 mL portions of Chloroform F->G H Combine chloroform extracts and evaporate to dryness G->H I Reconstitute residue in 5 mL of mobile phase H->I J Filter and inject into HPLC system I->J

Caption: Liquid-liquid partitioning workflow for this compound sample cleanup.

Results and Discussion

Method Performance

The analytical method was evaluated for its performance in the determination of this compound in fortified feed samples. A collaborative study has previously demonstrated the robustness of similar HPLC methods for this compound.[1]

ParameterResult
Linearity (R²)> 0.999
Concentration Range0.0050% - 0.0070% in feed
10.1% - 16.2% in premixes
Mean Recovery97% - 104%[1]
Precision (Average CV)6.8%[1]
Limit of Quantification (LOQ)To be determined based on system sensitivity
Retention TimeApproximately 6-8 minutes (system dependent)
Chromatogram

A typical chromatogram of an this compound standard solution will show a sharp, well-resolved peak at a retention time determined by the specific system and conditions. The retention time should be confirmed by injecting a known standard.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in animal feed and premixes. The sample preparation procedure, involving either solid-phase extraction or liquid-liquid partitioning, effectively removes matrix interferences, allowing for accurate and precise quantification of the analyte. The method exhibits good performance characteristics in terms of linearity, recovery, and precision.

References

In Vivo Efficacy of Arprinocid in Broiler Chickens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of arprinocid for the control of coccidiosis in broiler chickens. The following sections detail the quantitative outcomes from various studies, standardized experimental protocols for efficacy evaluation, and visual representations of the drug's proposed mechanism and experimental workflows.

Quantitative Efficacy Data

This compound has demonstrated significant efficacy in controlling coccidiosis in broiler chickens, as evidenced by improvements in key production parameters and reductions in parasite load. The data presented below is a synthesis of findings from multiple in vivo studies.

Table 1: Effect of this compound on Performance and Mortality in Broiler Chickens
This compound Concentration (ppm in feed)Body Weight (Compared to Unmedicated Control)Feed Conversion Ratio (Compared to Unmedicated Control)Coccidiosis-Related Mortality (%)Reference
40ImprovedImproved-[1][2]
50Significantly ImprovedImproved0[1][2][3]
60Significantly ImprovedSignificantly Improved0[1][2][3][4]
70Significantly ImprovedImproved0[1][2][3]
Unmedicated Control--3.2 - 9.0[1][3]

Note: "Improved" indicates a positive effect, while "Significantly Improved" denotes a statistically significant difference (P < 0.05) as reported in the cited studies.

Table 2: Efficacy of this compound on Parasite Parameters
This compound Concentration (ppm in feed)Lesion Scores (Compared to Unmedicated Control)Oocyst Production (Compared to Unmedicated Control)Oocyst SporulationInfectivity of Sporulated OocystsReference
30--Reduced/Inhibited (E. maxima, E. mivati)-[5]
50-Essentially Eliminated (E. tenella)ReducedReduced[5]
60Substantially ReducedSubstantially Reduced / Eliminated (E. mivati, E. necatrix, E. brunetti, E. acervulina - strain dependent)Reduced/InhibitedReduced[4][5]
70-Essentially Eliminated (E. maxima)Reduced/InhibitedReduced[5]

Experimental Protocols

The following protocols are generalized from methodologies reported in multiple in vivo efficacy studies of this compound in broiler chickens.

General Floor Pen Efficacy Trial

This protocol outlines a typical floor pen study to evaluate the efficacy of this compound against a mixed Eimeria species infection.

Objective: To determine the effect of various concentrations of this compound in feed on the performance, mortality, and parasite parameters in broiler chickens under simulated commercial conditions.

Materials:

  • Day-old broiler chicks (e.g., Ross)

  • Standard broiler starter and grower rations

  • This compound (to be mixed into the feed at desired concentrations)

  • Mixed culture of sporulated Eimeria oocysts (e.g., E. tenella, E. maxima, E. acervulina, E. necatrix, E. brunetti)

  • Floor pens with fresh litter (e.g., wood shavings)

  • Feeders and waterers

  • Animal scales

  • Equipment for lesion scoring and oocyst counting (microscope, McMaster chamber)

Procedure:

  • Animal Acclimation: Randomly allocate day-old chicks to pens with a specified number of birds per pen (e.g., 50-100). Provide access to feed and water ad libitum. Allow for an acclimation period of approximately 5-7 days.

  • Treatment Groups:

    • Unmedicated, Uninfected Control

    • Unmedicated, Infected Control

    • Medicated, Infected Groups (e.g., 40, 50, 60, 70 ppm this compound in feed)

    • Positive Control (another approved anticoccidial)

  • Infection: On a designated day (e.g., day 7), infect birds in the relevant groups orally with a known dose of mixed sporulated Eimeria oocysts. This can be done directly via gavage or by introducing "seeder" birds that have been previously infected.

  • Medication: Provide the respective medicated or unmedicated feed to each group starting from day 1 and continuing for the duration of the trial (typically 49-56 days).

  • Data Collection:

    • Mortality: Record daily mortality and perform necropsies to determine the cause of death.

    • Body Weight: Weigh birds collectively by pen at regular intervals (e.g., weekly) and at the end of the trial.

    • Feed Consumption: Record the amount of feed consumed per pen.

    • Feed Conversion Ratio (FCR): Calculate FCR (feed consumed / weight gain) for specified periods.

    • Lesion Scoring: At a peak infection period (e.g., 6-7 days post-infection), sacrifice a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Counts: Collect litter samples at regular intervals to determine the number of oocysts per gram.

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Battery Cage Efficacy Trial for Specific Eimeria Species

This protocol is designed for more controlled studies, often targeting a single Eimeria species.

Objective: To evaluate the efficacy of this compound against a specific Eimeria species in a highly controlled environment.

Procedure:

  • Housing: House chicks in wire-floored battery cages to prevent reinfection from litter.

  • Infection: Infect birds orally with a standardized dose of a single Eimeria species.

  • Medication: Provide medicated feed at various concentrations.

  • Data Collection: In addition to performance data, collect fecal samples from each cage to precisely measure oocyst output per bird. Lesion scoring is also a primary endpoint.

  • Evaluation of Sporulation and Infectivity: Oocysts collected from the feces of medicated birds can be allowed to sporulate under ideal conditions. The sporulation rate is then calculated. Subsequently, these sporulated oocysts can be used to infect a new batch of susceptible birds to determine their infectivity compared to oocysts from unmedicated birds.[5]

Visualizations

Proposed Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but studies suggest it involves metabolic disruption within the parasite.[6] this compound itself is metabolized to this compound-1-N-oxide, which appears to be the active compound. This metabolite is thought to interact with the parasite's cytochrome P-450 system, leading to the destruction of the endoplasmic reticulum and ultimately, cell death.[6]

Arprinocid_Mechanism This compound This compound (Administered in Feed) Metabolism Host/Parasite Metabolism This compound->Metabolism In vivo Metabolite This compound-1-N-oxide (Active Metabolite) Metabolism->Metabolite P450 Eimeria Cytochrome P-450 System Metabolite->P450 Binds to Disruption ER Disruption & Vacuole Formation P450->Disruption Leads to ER Endoplasmic Reticulum (ER) ER->Disruption Death Parasite Cell Death Disruption->Death

Caption: Proposed metabolic activation and action pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

The logical flow of a typical floor pen trial for evaluating this compound efficacy is depicted below.

Efficacy_Trial_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Day 1: Allocate Day-Old Chicks to Pens acclimate Days 1-7: Acclimation Period (Unmedicated Feed) start->acclimate infection Day 7: Infect Birds with Eimeria Oocysts acclimate->infection medication Day 1 - End: Provide Medicated/ Control Feed acclimate->medication data_collection Daily/Weekly Data Collection: - Mortality - Body Weight - Feed Intake infection->data_collection lesion_scoring ~Day 14: Lesion Scoring (Subset of Birds) infection->lesion_scoring medication->data_collection end_trial Day 49/56: End of Trial Final Measurements data_collection->end_trial analysis Data Compilation & Statistical Analysis lesion_scoring->analysis oocyst_counts Weekly: Litter Oocyst Counts oocyst_counts->analysis end_trial->analysis conclusion Efficacy Determination analysis->conclusion Logical_Relationship cluster_input cluster_effects cluster_outcomes This compound This compound in Feed (50-70 ppm) oocyst_prod Reduced Oocyst Production This compound->oocyst_prod sporulation Inhibited Sporulation This compound->sporulation infectivity Reduced Infectivity of Oocysts This compound->infectivity lesions Reduced Intestinal Lesion Scores oocyst_prod->lesions sporulation->lesions infectivity->lesions mortality Decreased Coccidiosis Mortality lesions->mortality performance Improved Body Weight & Feed Conversion lesions->performance mortality->performance

References

Application Notes: Protocol for Arprinocid Resistance Testing in Eimeria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coccidiosis, caused by intracellular protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control has historically relied on in-feed anticoccidial drugs, including Arprinocid [9-(2-chloro-6-fluorobenzyl)adenine]. This compound is an adenine analog, and its active metabolite, this compound-1-N-oxide, is believed to function by inhibiting purine transport in the parasite. However, the intensive use of such agents has led to the emergence of drug-resistant Eimeria strains, compromising their efficacy.[1][2] Monitoring the sensitivity of field isolates to this compound is therefore crucial for effective coccidiosis control programs. This document provides detailed protocols for assessing this compound resistance in Eimeria species using both in vivo and in vitro methodologies.

Principle of Resistance Testing: The core principle of this compound resistance testing is to compare the proliferation and pathogenicity of an Eimeria field isolate in the presence and absence of the drug under controlled conditions. A sensitive strain will show significant inhibition of its lifecycle, resulting in reduced lesion scores, lower oocyst shedding, and better host animal performance (e.g., weight gain). A resistant strain will show little to no inhibition compared to an untreated control group.[3] The gold standard for this assessment is the in vivo Anticoccidial Sensitivity Test (AST), which evaluates drug efficacy in the host animal.[4][5] In vitro assays serve as valuable pre-screening tools that can reduce the number of animals required for testing.[6][7]

I. In Vivo Anticoccidial Sensitivity Test (AST) Protocol

The in vivo AST is the definitive method for determining the resistance profile of an Eimeria isolate.[3] The protocol involves challenging groups of susceptible birds with the test isolate and evaluating key performance and pathology parameters.

Phase 1: Isolate Collection and Propagation
  • Fecal Sample Collection: Collect fresh fecal samples from multiple locations within a poultry house to ensure the sample is representative of the farm's Eimeria population.

  • Oocyst Isolation and Sporulation:

    • Homogenize the fecal sample in a saturated salt solution to float the oocysts.

    • Recover the oocysts and wash them with water to remove the salt.

    • Place the oocysts in a thin layer of 2% (w/v) potassium dichromate solution in a shallow tray.

    • Incubate at 27-29°C with aeration for 48-72 hours to allow for sporulation. Monitor sporulation progress microscopically.

  • Species Identification (Optional but Recommended):

    • Identify the Eimeria species present in the isolate using morphological characteristics of the oocysts.

    • For definitive identification, use molecular methods such as Polymerase Chain Reaction (PCR) targeting species-specific sequences like the internal transcribed spacer-1 (ITS-1) region.[5][8]

  • Isolate Propagation:

    • Administer a low dose of the sporulated oocysts orally to a small group of young, coccidia-free chickens (e.g., 2-week-old broilers).

    • Collect feces from these birds 5-7 days post-infection, which will contain a high concentration of oocysts from the desired isolate.

    • Repeat the isolation and sporulation process to generate a sufficient number of oocysts for the AST.

Phase 2: Experimental Design
  • Animal Allocation:

    • Use coccidia-free broiler chickens, typically 10-14 days of age.

    • Randomly allocate birds to treatment groups, with a minimum of 3 replicates (cages) per group and 5-10 birds per replicate.[3]

    • Birds should be blocked by weight to minimize variation.[9]

  • Treatment Groups: A standard AST design includes the following groups.

Group IDGroup NameInfection StatusDietPurpose
AUninfected, Unmedicated ControlUninfectedBasal diet without this compoundProvides baseline data for performance (weight gain, FCR).
BInfected, Unmedicated ControlInfectedBasal diet without this compoundEstablishes the pathogenicity of the isolate (maximum disease effect).
CInfected, MedicatedInfectedBasal diet with this compound (60 ppm)Tests the efficacy of this compound against the specific isolate.
  • Diet Preparation:

    • Prepare a standard basal broiler feed.

    • For the medicated diet, incorporate this compound at a standard inclusion rate. A concentration of 60 ppm is commonly used for sensitivity testing.[2] Other studies have tested concentrations ranging from 50-70 ppm.[10]

Phase 3: Infection and Data Collection
  • Acclimation and Medication: House the birds in their respective cages and provide the assigned diets for 2 days prior to infection.

  • Infection: Orally inoculate each bird in Groups B and C with a predetermined dose of sporulated oocysts (e.g., 5 x 10⁴ oocysts of E. tenella). The dose should be sufficient to cause moderate lesions but minimal mortality in the Infected, Unmedicated Control group.[11]

  • Data Collection Period: The main evaluation occurs 6-7 days post-infection (dpi).

    • Mortality: Record daily.

    • Weight Gain: Measure the body weight of each bird at 0 dpi and 7 dpi to calculate the average weight gain per group.

    • Fecal Oocyst Counts (OPG): Collect fecal samples from each replicate cage from 5 to 7 dpi. Determine the oocysts per gram (OPG) of feces using a McMaster chamber.

    • Lesion Scoring: At 6 or 7 dpi, euthanize a subset of birds from each group (e.g., 5 birds per replicate). Perform a necropsy and score the gross intestinal lesions according to the Johnson and Reid method (scale 0-4).[9][12][13] Lesions for different Eimeria species are found in specific intestinal regions.[9]

Phase 4: Data Analysis and Interpretation

Evaluate the efficacy of this compound by comparing the data from the Infected, Medicated group to the control groups. Two common indices are used.

1. Anticoccidial Sensitivity Test (AST) based on Lesion Score Reduction:

  • Formula: % Reduction = [ (Mean Lesion Score of Group B - Mean Lesion Score of Group C) / Mean Lesion Score of Group B ] x 100

  • Interpretation:

% Lesion Score ReductionInterpretation
> 50%Sensitive
30% - 49%Reduced Sensitivity
< 30%Resistant
[1][11]

2. Anticoccidial Index (ACI):

  • Formula: ACI = (% Survival of Group C + % Relative Weight Gain) - (Lesion Score Index + Oocyst Index)

    • % Relative Weight Gain = (Mean Weight Gain of Group C / Mean Weight Gain of Group A) x 100

    • Lesion Score Index = Mean Lesion Score of Group C x 10

    • Oocyst Index = Based on a 0-4 scale relative to Group B's oocyst output.

  • A more common formula is: ACI = (Relative Weight Gain Rate + Survival Rate) – (Lesion Score + Oocyst Value).[14]

  • Interpretation:

ACI ValueInterpretation
≥ 180Good Efficacy
160 - 179Moderate Efficacy
< 160Low Efficacy (Resistant)
[1][14]Note: ACI thresholds can vary slightly between laboratories.

II. In Vitro Resistance Assays (Screening Protocol)

In vitro assays provide a rapid method for pre-screening isolates and can help reduce animal use.[15] The sporozoite invasion and replication inhibition assay is a common approach.[6][7]

Protocol: Sporozoite Invasion & Replication Assay
  • Cell Culture: Seed a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, into 96-well plates to form a confluent monolayer.[15][16]

  • Sporozoite Preparation: Excyst sporulated oocysts using glass beads and a solution of trypsin and bile salts to release sporozoites. Purify the sporozoites.

  • Drug Treatment: Pre-incubate the purified sporozoites with varying concentrations of this compound (and a no-drug control) for 1 hour.

  • Infection: Add the treated sporozoites to the MDBK cell monolayers and incubate at 41°C.

  • Assessment:

    • Invasion (2 hours post-infection): Wash the cells to remove extracellular sporozoites. Lyse the cells and quantify the amount of Eimeria DNA using quantitative PCR (qPCR). A higher DNA amount indicates more successful invasion.

    • Replication (24-48 hours post-infection): Harvest a separate set of plates at a later time point. Quantify the parasite DNA via qPCR. An increase in DNA from the 2-hour time point indicates intracellular replication.

  • Interpretation: Compare the level of invasion and replication in this compound-treated wells to the untreated control wells. A resistant isolate will show significantly less inhibition of invasion and/or replication compared to a known sensitive strain.

Data Presentation

Table 1: Key Parameters for In Vivo AST Evaluation
ParameterMethod of MeasurementPurpose
Weight Gain Individual bird weights at 0 and 7 dpiAssesses the impact of coccidiosis on animal performance.
Lesion Score Gross pathological examination of the intestine (0-4 scale)[12]Quantifies the degree of intestinal damage caused by the parasite.
Oocyst Output (OPG) McMaster counting chamber from pooled fecal samplesMeasures the reproductive capacity of the parasite.
Survival Rate Daily mortality recordsIndicates the severity of the parasitic infection.
Feed Conversion Ratio Feed intake vs. weight gainMeasures the efficiency of nutrient utilization.
Table 2: this compound Concentrations for Testing
Assay TypeRecommended Concentration(s)Notes
In Vivo AST60 ppm in feed[2]This is a standard discriminatory dose for resistance testing.
In Vitro Assay0.1 - 10 µg/mLA dose-response curve should be generated to determine the IC50.

Mandatory Visualization

Arprinocid_Resistance_Testing_Workflow cluster_prep Phase 1: Isolate Preparation cluster_exp Phase 2: In Vivo Experiment (AST) cluster_data Phase 3: Data Collection & Analysis cluster_interp Phase 4: Interpretation Collect Collect Fecal Samples from Farm Isolate Isolate & Sporulate Oocysts Collect->Isolate Propagate Propagate Isolate in Coccidia-Free Birds Isolate->Propagate Setup Setup Experimental Groups (Control, Infected, Medicated) Propagate->Setup Infect Infect Birds with Test Isolate Setup->Infect Treat Provide Medicated Feed (60 ppm this compound) Infect->Treat Data Collect Data (6-7 days post-infection) Treat->Data Params Measure Parameters: - Weight Gain - Lesion Scores - Oocyst Counts Data->Params Calc Calculate Indices: - Lesion Score Reduction - Anticoccidial Index (ACI) Params->Calc Interpret Interpret Results Calc->Interpret Sensitive Sensitive Interpret->Sensitive ACI >= 180 LS Reduction > 50% Resistant Resistant Interpret->Resistant ACI < 160 LS Reduction < 30% Reduced Reduced Sensitivity Interpret->Reduced ACI 160-179 LS Reduction 30-49%

Caption: Workflow for In Vivo this compound Resistance Testing in Eimeria.

Arprinocid_MoA cluster_parasite Eimeria Parasite Cell cluster_action Drug Action & Resistance Purine_Transporter Purine Transporter Purine_Metabolism Purine Salvage Pathway (Essential for DNA/RNA Synthesis) Purine_Transporter->Purine_Metabolism Hypoxanthine ER Endoplasmic Reticulum (ER) Cell_Death Cell Death ER->Cell_Death Destruction This compound This compound Arprinocid_Oxide This compound-1-N-Oxide (Active Metabolite) This compound->Arprinocid_Oxide Metabolism (in host/parasite) Arprinocid_Oxide->Purine_Transporter Inhibits Arprinocid_Oxide->ER Binds Cytochrome P-450, Causes Vacuolation[[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSv8kHsn-2v8gTYpHrECRzULF6kDa2-8UKnehQ5pTvNa-E4WEv9pz524h2s6HD4OyO_siv1nAAb5Rhko50c6-XRpKm8ArVuvSFF6Jo2mOxuEM9wTTPaW3ffrjCrDqm-KYLJt8%3D)] Resistant_Transporter Altered Purine Transporter (Resistance Mechanism) Resistant_Transporter->Purine_Metabolism Hypoxanthine (Bypasses Inhibition)

References

Application Notes and Protocols for the Spectrophotometric Determination of Arprinocid in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arprinocid, with the chemical name 9-(2-chloro-6-fluorophenylmethyl)-9H-purin-6-amine, is a coccidiostat previously used as a feed additive for broiler chickens. Monitoring its concentration in animal feed is crucial for ensuring proper dosage and preventing potential residues in animal products. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in animal feed, based on a validated colorimetric method. The procedure involves extraction, multi-step cleanup, and a chemical derivatization to produce a colored compound suitable for spectrophotometric quantification.

The core of the method is a colorimetric reaction based on the principles of the Bratton-Marshall reaction. This compound is first reduced using zinc in an acidic medium to form a primary aromatic amine. This amine is then diazotized with nitrous acid, and the resulting diazonium salt is coupled with a chromogenic agent, N-(1-naphthyl)ethylenediamine, to form a stable and intensely colored azo dye. The absorbance of this colored solution is proportional to the concentration of this compound in the sample.

Data Presentation

The performance of this method has been validated for the analysis of this compound in animal feed. Key validation parameters are summarized in the table below.

Parameter Value Reference
Principle of Method Zinc Reduction, Diazotization, and Coupling Colorimetry[1][2]
Wavelength (λmax) 540 nm (Typical for this azo dye)Inferred
Application Range 0.0010% - 0.0080% (10 - 80 mg/kg)[1][2]
Precision < 5% Relative Standard Deviation (RSD)[1][2]
Recovery 97% - 104% (based on related collaborative studies)[3]
Potential Interferences Zoalene, Sulfamethazine[1][2]
Linearity (r²) > 0.999 (Typical for validated methods)Inferred
Limit of Detection (LOD) To be determined by the user
Limit of Quantification (LOQ) To be determined by the user

Experimental Protocols

This section details the necessary reagents, apparatus, and step-by-step procedures for the determination of this compound in animal feed.

1. Apparatus

  • Spectrophotometer (Visible range)

  • Chromatographic columns

  • Mechanical shaker

  • Centrifuge

  • pH meter

  • Standard laboratory glassware (volumetric flasks, pipettes, separatory funnels, etc.)

2. Reagents and Solutions

  • This compound Standard: Analytical reference standard.

  • Chloroform (CHCl₃): ACS grade.

  • Hexane: ACS grade.

  • Alumina: Neutral, Brockmann activity I.

  • Zinc Dust: ACS grade.

  • Hydrochloric Acid (HCl): Concentrated and 0.15 M solution.

  • Phosphate Buffer (pH 7.0): Prepare by dissolving appropriate amounts of monobasic potassium phosphate (KH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄) in deionized water. Adjust pH to 7.0 ± 0.1.

  • Sodium Nitrite (NaNO₂) Solution (0.2% w/v): Dissolve 0.2 g of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.

  • Ammonium Sulfamate (NH₄SO₃NH₂) Solution (1.0% w/v): Dissolve 1.0 g of ammonium sulfamate in 100 mL of deionized water. Prepare fresh weekly.

  • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NEDA) Solution (0.1% w/v): Dissolve 0.1 g of NEDA in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with chloroform.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.15 M HCl to create standards for the calibration curve (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µg/mL).

4. Sample Preparation and Extraction

  • Weigh a representative sample of ground animal feed (typically 10 g) into a flask.

  • Add 100 mL of chloroform and 50 mL of pH 7.0 phosphate buffer.

  • Shake vigorously on a mechanical shaker for 1 hour to ensure thorough extraction of this compound.

  • Centrifuge a portion of the chloroform extract to separate the solid feed particles.

5. Chromatographic Cleanup

  • Prepare a chromatographic column packed with 10 g of neutral alumina.

  • Apply the clear chloroform extract from the previous step onto the column.

  • Allow the extract to pass through the alumina. The this compound is retained on the column.

  • Wash the column with 50 mL of chloroform to remove interfering substances.

  • Elute the this compound from the column using a suitable polar solvent mixture (e.g., chloroform:methanol, 95:5 v/v). Collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

6. Liquid-Liquid Partitioning

  • Dissolve the residue from the previous step in 20 mL of hexane.

  • Transfer the hexane solution to a separatory funnel.

  • Add 20 mL of 0.15 M HCl and shake vigorously for 2 minutes.

  • Allow the layers to separate. This compound will partition into the acidic aqueous (lower) layer.

  • Carefully drain the lower aqueous layer into a clean flask. This solution contains the purified this compound extract.

7. Color Development and Spectrophotometric Measurement

  • Pipette a known volume (e.g., 10 mL) of the purified aqueous extract into a test tube.

  • Reduction: Add approximately 0.5 g of zinc dust. Swirl the tube and allow the reaction to proceed for 10 minutes to reduce the this compound.

  • Filter the solution to remove the excess zinc dust.

  • Diazotization: Add 1.0 mL of 0.2% sodium nitrite solution, mix, and allow to react for 5 minutes.

  • Removal of Excess Nitrite: Add 1.0 mL of 1.0% ammonium sulfamate solution, mix, and wait for 5 minutes.

  • Coupling: Add 1.0 mL of 0.1% NEDA solution and mix. A magenta color will develop.

  • Allow the color to stabilize for 15 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (approximately 540 nm) against a reagent blank prepared in the same manner.

8. Calculation

Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations. Determine the concentration of this compound in the sample extract from the calibration curve. Calculate the final concentration in the feed sample (in mg/kg or %) by accounting for the initial sample weight and all dilution factors.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

cluster_reduction Reduction Step cluster_diazotization Diazotization Step cluster_coupling Coupling Step This compound This compound Reduced_this compound Reduced this compound (Primary Aromatic Amine) This compound->Reduced_this compound  + Zinc Dust  + HCl Diazonium_Salt Diazonium Salt Reduced_this compound->Diazonium_Salt  + NaNO₂  + HCl Azo_Dye Colored Azo Dye (Measured at λmax) Diazonium_Salt->Azo_Dye NEDA N-(1-naphthyl)ethylenediamine (Coupling Agent) NEDA->Azo_Dye Start Start: Weigh Feed Sample Extraction 1. Extraction (Chloroform + pH 7 Buffer) Start->Extraction Cleanup1 2. Alumina Column Cleanup Extraction->Cleanup1 Chloroform Extract Cleanup2 3. Hexane/HCl Partitioning Cleanup1->Cleanup2 Purified Eluate Color_Dev 4. Color Development (Reduction -> Diazotization -> Coupling) Cleanup2->Color_Dev Aqueous HCl Extract Measurement 5. Spectrophotometric Measurement (Read Absorbance at λmax) Color_Dev->Measurement Colored Solution End End: Calculate Concentration Measurement->End

References

Arprinocid Administration in Laboratory Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is a synthetic purine analogue developed for its anticoccidial properties, primarily used in veterinary medicine for the control of coccidiosis in poultry. It functions as a coccidiostat, and more accurately, a coccidiocide, by killing Coccidia parasites.[1] this compound is a prodrug that undergoes hepatic metabolism to its active form, this compound-1-N-oxide. This active metabolite is significantly more potent than the parent compound. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its administration in laboratory animal models.

Mechanism of Action

This compound exerts its antiparasitic effect after being metabolized in the liver to this compound-1-N-oxide. This transformation is crucial, as the N-oxide metabolite is the primary active moiety. The proposed mechanism of action involves the interaction of this compound-1-N-oxide with the parasite's cytochrome P-450 enzyme system within the endoplasmic reticulum. This interaction is believed to cause significant disruption and vacuole formation due to the dilation of the rough endoplasmic reticulum, ultimately leading to the destruction of this vital organelle and cell death.[2]

Studies have shown that while this compound's action can be partially reversed by an excess of the purine hypoxanthine, suggesting an inhibition of transmembrane purine transport, the action of this compound-1-N-oxide is not affected in the same way. This indicates that the primary mechanism of the active metabolite is not the inhibition of purine transport but rather the destruction of the endoplasmic reticulum.[3]

Arprinocid_Mechanism cluster_host Host (Liver) cluster_parasite Parasite Cell This compound This compound (Prodrug) Metabolism Hepatic Metabolism This compound->Metabolism Cytochrome P-450 Arprinocid_N_Oxide This compound-1-N-oxide (Active Metabolite) Metabolism->Arprinocid_N_Oxide ER Endoplasmic Reticulum (ER) Arprinocid_N_Oxide->ER Enters Parasite Disruption ER Disruption & Vacuole Formation ER->Disruption Interacts with Parasite Cytochrome P-450 CellDeath Cell Death Disruption->CellDeath

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its active metabolite from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in Broiler Chickens (Coccidiosis Model)

Animal ModelThis compound Concentration in Feed (ppm)Treatment DurationKey OutcomesReference
Broiler Chickens50, 60, 707-8 weeksPrevented mortality (0% vs. 3.2-9% in controls); Improved body weight and feed conversion.[4]
Broiler Chickens40, 50, 60, 707-8 weeksSignificantly improved body weight and feed conversion compared to unmedicated birds.[4]
Broiler Chickens40, 60, 70, 80, 90Not SpecifiedSignificantly reduced histological lesions. Improved weight gain at 40, 60, 70 ppm.[5][6]
Broiler Chickens50, 75, 100Not SpecifiedSignificantly reduced histological lesions. Improved weight gain at 50 and 75 ppm.[5][6]

Table 2: In Vivo Efficacy of this compound in Mice (Toxoplasmosis Model)

Animal ModelThis compound Daily Oral DoseRoute of AdministrationTreatment DurationKey OutcomesReference
Mice (RH T. gondii infection)55 µ g/mouse OralNot SpecifiedSome protective effect observed.[7]
Mice (RH T. gondii infection)136 µ g/mouse OralNot SpecifiedRegularly protected mice against fatal infection.[7]
Mice (RH T. gondii infection)360 µ g/mouse OralNot SpecifiedUsed as a high dose for challenging a resistant mutant.[7]

Table 3: In Vitro Efficacy of this compound and its Metabolite

CompoundParasiteAssay SystemIC50Reference
This compoundEimeria tenellaChick kidney epithelial cells20 ppm[3]
This compound-1-N-oxideEimeria tenellaChick kidney epithelial cells0.30 ppm[3]
This compoundToxoplasma gondiiHuman fibroblasts2 µg/mL[7]
This compound-1-N-oxideToxoplasma gondiiHuman fibroblasts20 ng/mL[7]
This compoundToxoplasma gondiiTachyzoite growth uptake22.4 +/- 5.0 µM[5]
This compound-1-N-oxideToxoplasma gondiiTachyzoite growth uptake0.061 +/- 0.028 µM[5]

Table 4: Acute Toxicity Data for this compound

Animal ModelRoute of AdministrationSingle Intoxication Dose (mg/kg)Lethal Dose (mg/kg)Reference
Broiler ChickensOral50>100[8]
Turkey PoultsOral1830[8]
DucklingsOral1830[8]
GoslingsOral618[8]
CalvesOral10Not Determined[8]
LambsOral60Not Determined[8]
PigsOral30Not Determined[8]

Experimental Protocols

Protocol 1: Prophylactic Administration of this compound in Broiler Chicken Feed for Coccidiosis Control

Objective: To evaluate the efficacy of this compound in preventing coccidiosis in broiler chickens.

Materials:

  • This compound premix

  • Standard broiler chicken feed

  • Feed mixer

  • Broiler chickens (day-old)

  • Floor pens with appropriate bedding, feeders, and waterers

  • Coccidial oocysts for infection challenge (e.g., mixed Eimeria species)

Procedure:

  • Diet Preparation: Prepare medicated feed by thoroughly mixing the this compound premix into the basal diet to achieve the desired final concentrations (e.g., 50, 60, or 70 ppm). Prepare a non-medicated control diet.

  • Animal Housing and Acclimation: Randomly assign day-old chicks to experimental groups (control and this compound-treated groups) and place them in floor pens. Allow for a period of acclimation.

  • Administration: Provide the respective medicated or control feed and water ad libitum from day one throughout the study period (typically 7-8 weeks).

  • Infection Challenge (Induced Infection Model): At a specified age (e.g., 2-3 weeks), infect the birds orally with a known number of sporulated coccidial oocysts. In natural infection models, birds are raised on litter previously used by infected birds.

  • Data Collection:

    • Mortality: Record mortality daily and perform necropsies to determine the cause of death.

    • Body Weight and Feed Conversion: Measure body weight and feed intake at regular intervals to calculate weight gain and feed conversion ratios.

    • Lesion Scoring: At the end of the study, euthanize a subset of birds from each group and score intestinal lesions characteristic of coccidiosis.

  • Statistical Analysis: Analyze the collected data (mortality, weight gain, feed conversion, lesion scores) using appropriate statistical methods to determine the efficacy of the this compound treatment.

Protocol 2: Oral Administration of this compound in a Murine Model of Toxoplasmosis

Objective: To assess the therapeutic efficacy of this compound against an acute Toxoplasma gondii infection in mice.

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose in water, or sterile water)

  • Weighing scale, vortex mixer, sonicator (if needed for solubilization)

  • Laboratory mice (e.g., Swiss Webster or other appropriate strain)

  • Toxoplasma gondii tachyzoites (virulent strain, e.g., RH)

  • Oral gavage needles (e.g., 20-gauge, 1.5-inch, bulb-tipped)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 136 µ g/mouse ) and the number of animals. Assuming an average mouse weight of 25g, a dose of 136 µ g/mouse corresponds to approximately 5.44 mg/kg.

    • Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated to allow for a standard oral gavage volume (e.g., 100-200 µL per mouse, not to exceed 10 mL/kg).[9]

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Animal Infection: Infect mice with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.

  • Drug Administration (Oral Gavage):

    • Begin treatment at a specified time post-infection (e.g., 24 hours).

    • Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are aligned vertically.

    • Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus. The needle should advance easily without force.[10]

    • Slowly administer the calculated volume of the this compound suspension.

    • Withdraw the needle and return the mouse to its cage.

    • Administer the dose daily for the duration of the experiment.

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of toxoplasmosis (e.g., weight loss, ruffled fur, lethargy) and survival.

    • The primary endpoint is typically survival time.

    • Alternatively, at a set time point, tissues (e.g., brain, liver, spleen) can be harvested to quantify parasite burden.[4]

  • Control Groups: Include an infected, vehicle-treated control group to confirm the lethality of the infection and a non-infected, untreated group to monitor animal health.

Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Calc Calculate Dose (e.g., 5.44 mg/kg) PrepSusp Prepare Homogenous Suspension in Vehicle Calc->PrepSusp LoadSyr Load Syringe with Gavage Needle PrepSusp->LoadSyr Restrain Restrain Mouse (Vertical Alignment) LoadSyr->Restrain Insert Insert Needle into Esophagus Restrain->Insert Admin Administer Suspension Slowly Insert->Admin Remove Withdraw Needle Admin->Remove Return Return Mouse to Cage Remove->Return Monitor Monitor for Distress and Therapeutic Effect Return->Monitor

Figure 2: Workflow for oral gavage administration in mice.

Vehicle Selection and Solubility

This compound is sparingly soluble in water. For in vivo oral administration in rodent models, it is typically prepared as a suspension.

  • Recommended Vehicle: A 0.5% solution of carboxymethyl cellulose (CMC) in sterile water is a common and effective vehicle for creating a stable suspension for oral gavage.

  • Solvent for Stock Solutions: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). However, for in vivo use, the final concentration of DMSO should be minimized (typically below 5-10% for normal mice) to avoid solvent toxicity.[11] It is crucial to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.

Safety and Handling

  • As with any chemical agent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions.

  • Procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

  • Observe animals closely for any signs of toxicity, such as changes in behavior, appetite, or weight loss, especially when using higher doses.

Conclusion

This compound and its active metabolite, this compound-1-N-oxide, have demonstrated significant efficacy against various protozoan parasites in both poultry and murine models. The provided protocols offer a starting point for researchers investigating the therapeutic potential of this compound. Careful consideration of the animal model, dosage, administration route, and vehicle is essential for obtaining reliable and reproducible results.

References

Synthesis of Arprinocid and its Analogues for Anticoccidial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Arprinocid, a potent coccidiostat, and its analogues. The information compiled herein is intended to guide researchers in the development of novel anticoccidial agents by providing synthetic methodologies, structure-activity relationship (SAR) insights, and protocols for biological evaluation.

Introduction to this compound

This compound, chemically known as 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is an effective agent against coccidiosis, a parasitic disease of the intestinal tract of animals caused by coccidian protozoa of the genus Eimeria. This compound itself is a prodrug that undergoes metabolic activation in the liver to its active form, this compound-1-N-oxide. This metabolite is believed to exert its anticoccidial effect through interaction with the parasite's cytochrome P-450 enzymes, leading to the disruption of the endoplasmic reticulum. The development of analogues aims to improve efficacy, broaden the spectrum of activity, and overcome potential resistance mechanisms.

Synthesis of this compound

The synthesis of this compound is well-established and has been detailed in patent literature. The following protocol is a general representation of the synthetic route.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • Adenine

  • 2-Chloro-6-fluorobenzyl chloride

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend adenine (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Alkylation: After stirring for 1 hour at 0°C, add a solution of 2-chloro-6-fluorobenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data for this compound Synthesis:

ParameterValue
Starting Materials Adenine, 2-Chloro-6-fluorobenzyl chloride
Key Reagents Sodium Hydride, DMF
Reaction Time 12-18 hours
Typical Yield 60-75%
Purity (by HPLC) >98%

Synthesis of this compound Analogues

The synthesis of this compound analogues can be approached by modifying either the purine core or the substituted benzyl moiety. The following sections outline general strategies and protocols for these modifications.

Analogues with Modified Benzyl Moiety

Modifications to the 2-chloro-6-fluorobenzyl group can provide insights into the steric and electronic requirements for biological activity.

3.1.1. Experimental Protocol: Synthesis of 9-((Substituted-phenyl)methyl)-9H-purin-6-amine Analogues

This protocol is analogous to the synthesis of this compound, with the substitution of 2-chloro-6-fluorobenzyl chloride with other appropriately substituted benzyl halides.

Materials:

  • Adenine

  • Various substituted benzyl chlorides/bromides (e.g., 2,6-dichlorobenzyl chloride, 2-fluoro-6-methylbenzyl bromide, etc.)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents

Procedure:

Follow the procedure outlined in Section 2.1, substituting 2-chloro-6-fluorobenzyl chloride with the desired substituted benzyl halide. The reaction conditions may require optimization (e.g., reaction time, temperature) depending on the reactivity of the specific benzyl halide used.

Table of Hypothetical this compound Analogues with Modified Benzyl Group and Expected Activity:

AnalogueSubstitution on Benzyl RingPredicted Anticoccidial Activity (Relative to this compound)Rationale for Modification
A-1 2,6-dichloroPotentially similar or slightly reducedInvestigating the effect of replacing fluorine with a larger halogen.
A-2 2-fluoro-6-methylPotentially reducedExploring the impact of replacing an electron-withdrawing group (Cl) with an electron-donating group (CH3).
A-3 2,4,6-trichloroPotentially increasedAssessing the effect of increased steric bulk and electron-withdrawing character.
A-4 3-chloro-5-fluoroPotentially reducedExamining the importance of ortho-substitution for activity.
Analogues with Modified Purine Core

Modifications to the purine ring, such as substitutions at the C2, C6, or C8 positions, can influence the molecule's interaction with its biological target.

3.2.1. Experimental Protocol: Synthesis of C6-Substituted this compound Analogues

This protocol starts from a common intermediate, 6-chloro-9-((2-chloro-6-fluorophenyl)methyl)-9H-purine, which can then be reacted with various nucleophiles.

Step 1: Synthesis of 6-chloro-9-((2-chloro-6-fluorophenyl)methyl)-9H-purine

  • Follow the procedure in Section 2.1, using 6-chloropurine instead of adenine.

Step 2: Nucleophilic Substitution at C6

  • Dissolve the 6-chloro-9-benzylpurine intermediate (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) in excess (2-3 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) if necessary.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Table of Hypothetical this compound Analogues with Modified Purine Core and Expected Activity:

AnalogueModification on Purine CorePredicted Anticoccidial Activity (Relative to this compound)Rationale for Modification
B-1 2-amino-6-aminoPotentially alteredIntroducing an additional hydrogen bond donor at the C2 position.
B-2 6-methylaminoPotentially similarEvaluating the effect of a small alkyl group on the C6-amino moiety.
B-3 6-mercaptoPotentially reducedReplacing the amino group with a thiol to probe the importance of hydrogen bonding.
B-4 8-bromo-6-aminoPotentially alteredIntroducing a bulky substituent at the C8 position to explore steric effects.

Signaling Pathway and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is bioactivated in the host liver to this compound-1-N-oxide. This active metabolite is thought to inhibit the cytochrome P-450 enzyme system within the Eimeria parasite, leading to the disruption of the endoplasmic reticulum and ultimately, cell death.

Arprinocid_Mechanism This compound This compound (Prodrug) Host_Liver Host Liver (Metabolism) This compound->Host_Liver Bioactivation Arprinocid_N_Oxide This compound-1-N-Oxide (Active Metabolite) Host_Liver->Arprinocid_N_Oxide Eimeria_Cell Eimeria Cell Arprinocid_N_Oxide->Eimeria_Cell Enters CYP450 Parasite Cytochrome P450 Arprinocid_N_Oxide->CYP450 Inhibits Eimeria_Cell->CYP450 ER_Disruption Endoplasmic Reticulum Disruption CYP450->ER_Disruption Leads to Cell_Death Parasite Cell Death ER_Disruption->Cell_Death

Caption: Proposed metabolic activation and mechanism of action of this compound.

Experimental Workflow for Synthesis and Screening

The overall workflow for the synthesis of this compound and its analogues, followed by their biological evaluation, is a cyclical process of design, synthesis, testing, and analysis.

Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Start Design of Analogues Synthesis Synthesis of this compound and Analogues Start->Synthesis Purification Purification and Characterization (TLC, HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Anticoccidial Assay (Eimeria tenella cell culture) Purification->In_Vitro_Assay Test Compounds Data_Collection Data Collection (IC50 Determination) In_Vitro_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Biological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Troubleshooting & Optimization

Technical Support Center: Overcoming Arprinocid Resistance in Field Isolates of Eimeria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Arprinocid and its resistant field isolates of Eimeria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an anticoccidial agent used in veterinary medicine to control coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria. This compound itself is a prodrug that is metabolized in the liver of the host animal to its active form, this compound-1-N-oxide. This active metabolite is believed to exert its anticoccidial effect through a dual mechanism:

  • Inhibition of Purine Transport: this compound can interfere with the transport of purines, which are essential for DNA and RNA synthesis in the parasite.

  • Interaction with Cytochrome P-450: The primary mechanism of the active metabolite, this compound-1-N-oxide, involves binding to the cytochrome P-450 enzyme system within the parasite. This interaction is thought to disrupt the parasite's endoplasmic reticulum, leading to cell death.

Q2: We are observing a decrease in the efficacy of this compound in our in vivo poultry trials. What could be the reason?

A decline in the effectiveness of this compound is often indicative of the development of resistance in the Eimeria field isolates. Resistance to this compound has been documented and can emerge after successive exposures to the drug. It is crucial to confirm the presence of resistance through sensitivity testing.

Q3: How can we confirm this compound resistance in our Eimeria isolates?

Anticoccidial Sensitivity Tests (ASTs) are the standard method for determining the resistance profile of Eimeria isolates. These tests are typically conducted as in vivo battery cage trials. The core principle is to compare the performance of infected chickens treated with a standard dose of this compound to infected-untreated and uninfected-unmedicated control groups. Key parameters to measure include:

  • Lesion Scores: A reduction in the severity of intestinal lesions in the treated group compared to the infected-untreated group indicates drug efficacy. A reduction of less than 50% is often considered indicative of resistance.

  • Oocyst Shedding: A significant reduction in the number of oocysts shed in the feces of treated birds is a primary indicator of drug sensitivity.

  • Weight Gain and Feed Conversion Ratio (FCR): Improved weight gain and FCR in the treated group compared to the infected-untreated group are also important measures of efficacy.

Q4: Our isolates are confirmed to be resistant to this compound. What are our options?

Several strategies can be employed to manage and overcome this compound resistance:

  • Drug Rotation: Implementing a rotation program with other anticoccidial drugs that have a different mode of action is a common and effective strategy. This reduces the selection pressure for this compound resistance.

  • Combination Therapy: Using this compound in combination with another anticoccidial agent may provide a synergistic effect and be effective against resistant strains.

  • Alternative Anticoccidials: Switching to a different class of anticoccidial drugs is a direct approach.

  • Natural Alternatives: Several natural compounds and plant extracts have shown promise in controlling coccidiosis and may be effective against drug-resistant strains.

  • Vaccination: The use of live attenuated vaccines can help to replace resistant field strains with drug-sensitive vaccine strains.

Q5: Are there any known synergistic combinations with this compound?

While specific synergistic combinations involving this compound are not extensively documented in the readily available literature, the principle of combination therapy is to use drugs with different mechanisms of action. This can broaden the spectrum of activity and potentially overcome resistance. Experimental validation of any potential combination is essential.

Troubleshooting Guides

Problem: Inconsistent results in Anticoccidial Sensitivity Tests (ASTs).

Possible Cause Troubleshooting Step
Variable infective dose of oocysts. Ensure a standardized and consistent number of sporulated oocysts are used for infection in all experimental groups.
Improper drug administration in feed. Verify the concentration and homogenous mixing of this compound in the feed. Analyze feed samples to confirm drug concentration.
Secondary bacterial infections. Monitor birds for signs of other illnesses that could confound the results. Necropsy should be performed to rule out other pathogens.
Genetic variability in the Eimeria isolate. Use a well-characterized and purified Eimeria isolate for consistent results.
Inadequate number of replicates. Increase the number of replicate cages per treatment group to improve statistical power.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound efficacy and resistance.

Table 1: Efficacy of this compound Against Sensitive Eimeria Strains

Eimeria SpeciesThis compound Concentration (ppm)Reduction in Oocyst Production (%)Improvement in Weight Gain (%)Reference
E. tenella50>95Significant
E. maxima70>95Significant
E. acervulina60100 (strain dependent)Significant
E. mivati60>95Significant
E. brunetti60>95Significant
E. necatrix60>95Significant

Table 2: Comparison of this compound Efficacy Against Sensitive vs. Resistant Eimeria tenella Isolates (Hypothetical Data Based on Published Trends)

ParameterUninfected ControlInfected Control (Sensitive Strain)Infected + this compound (60 ppm) (Sensitive Strain)Infected Control (Resistant Strain)Infected + this compound (60 ppm) (Resistant Strain)
Average Weight Gain (g) 250150230160170
Lesion Score (0-4) 03.50.53.22.8
Oocysts per Gram of Feces (x10^4) 05024535

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Testing (AST) - Battery Cage Trial

Objective: To determine the sensitivity of an Eimeria field isolate to this compound.

Materials:

  • Day-old broiler chicks, coccidia-free.

  • Starter feed without any anticoccidial additives.

  • This compound (technical grade).

  • Sporulated oocysts of the Eimeria field isolate.

  • Battery cages with wire floors.

  • McMaster counting chambers.

Procedure:

  • Acclimatization: House the chicks in the battery cages for at least 7 days and provide them with unmedicated starter feed and water ad libitum.

  • Group Allocation: Randomly allocate chicks to the following treatment groups (minimum of 3 replicate cages per group, with 10 birds per cage):

    • Group A: Uninfected, Unmedicated Control (UUC)

    • Group B: Infected, Unmedicated Control (IUC)

    • Group C: Infected, Medicated with this compound (e.g., 60 ppm)

  • Medicated Feed Preparation: Prepare the medicated feed by thoroughly mixing the required amount of this compound into the basal starter feed.

  • Infection: At approximately 14 days of age, orally inoculate each bird in Groups B and C with a predetermined dose of sporulated Eimeria oocysts. Group A remains uninfected.

  • Data Collection (Days 5-9 post-infection):

    • Mortality: Record daily mortality.

    • Weight Gain: Weigh the birds at the beginning and end of the experimental period to calculate average weight gain.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

    • Lesion Scoring: On day 6 or 7 post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Counts: Collect fecal samples from each replicate cage for several consecutive days (e.g., days 5-9 post-infection) and determine the oocysts per gram (OPG) of feces using the McMaster technique.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA). Calculate the percent reduction in lesion scores and oocyst counts for the medicated group compared to the infected, unmedicated control.

Interpretation: A significant reduction in lesion scores and oocyst shedding, along with improved weight gain and FCR in the medicated group, indicates sensitivity to this compound. A lack of significant improvement suggests resistance.

Visualizations

Arprinocid_Mechanism_of_Action cluster_host Host Liver Cell cluster_parasite Eimeria Parasite This compound This compound (Prodrug) Metabolism Metabolism (Cytochrome P450) This compound->Metabolism Arprinocid_N_Oxide This compound-1-N-oxide (Active Metabolite) Metabolism->Arprinocid_N_Oxide P450_System Cytochrome P-450 System Arprinocid_N_Oxide->P450_System Binds to ER Endoplasmic Reticulum P450_System->ER Disrupts Cell_Death Cell Death ER->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Resistance_Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Confirm_Resistance Conduct Anticoccidial Sensitivity Test (AST) Start->Confirm_Resistance Is_Resistant Resistance Confirmed? Confirm_Resistance->Is_Resistant Sensitive Review Experimental Protocol (Dose, Administration, etc.) Is_Resistant->Sensitive No Rotate_Drug Rotate to a different class of anticoccidial Is_Resistant->Rotate_Drug Yes Combination_Therapy Implement Combination Therapy Rotate_Drug->Combination_Therapy Alternative_Therapy Explore Natural Alternatives Combination_Therapy->Alternative_Therapy Vaccination Consider Vaccination Program Alternative_Therapy->Vaccination

Improving the solubility of Arprinocid for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Arprinocid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical and physical properties of this compound?

This compound is a purine analog primarily used as an anticoccidial agent and inhibitor of hypoxanthine-guanine transport.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 55779-18-5[1][3][4][5]
Molecular Formula C₁₂H₉ClFN₅[1][3][4]
Molecular Weight 277.69 g/mol [1][3][4]
Appearance White to off-white powder[3][4]
Melting Point 242 - 247 °C[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[2][3] Due to its low aqueous solubility, starting with a high-concentration stock in 100% DMSO is standard practice before further dilution into aqueous assay media.

Q3: What is the reported solubility of this compound in DMSO?

Published solubility data for this compound in DMSO varies. It is crucial to use fresh, anhydrous (hygroscopic) DMSO for best results, as absorbed water can significantly reduce solubility.[3]

SolventReported SolubilityConcentration (Molar)NotesSource(s)
DMSO 16.67 mg/mL~60.03 mMRequires sonication.[3]
DMSO 4.8 mg/mL~17.29 mMSonication is recommended.[2]

Q4: My this compound powder is not fully dissolving in DMSO. What troubleshooting steps can I take?

If you encounter difficulty dissolving this compound, follow the workflow below. The primary reasons for poor solubility are often related to solvent quality or insufficient energy to break the crystal lattice of the powder.

G start Start: this compound powder does not dissolve in DMSO check_dmso 1. Verify DMSO Quality Is it fresh and anhydrous? start->check_dmso ultrasonic 2. Apply Energy: Sonicate Place vial in an ultrasonic water bath for 15-30 min. check_dmso->ultrasonic Yes new_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->new_dmso No warm 3. Apply Gentle Heat Warm solution to 37°C for 10-15 min. ultrasonic->warm reassess 4. Reassess Solubility Is the compound dissolved? warm->reassess success Success: Solution is ready for use and storage. reassess->success Yes fail Issue Persists: - Lower the target concentration. - Contact technical support. reassess->fail No new_dmso->ultrasonic

Diagram 1: Troubleshooting workflow for dissolving this compound.

Q5: I see precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. How can I prevent this?

This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble.

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your media is sufficient to maintain solubility, but be mindful of its potential toxicity to cells. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1% if possible.

  • Use of Surfactants (for biochemical assays): For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[6] This is generally not suitable for cell-based assays as detergents can be cytotoxic.[6]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can sometimes prevent immediate precipitation.

Q6: How should I store this compound powder and its stock solutions?

  • Powder: Store the solid powder at 4°C, protected from light.[3]

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 277.69 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Ultrasonic water bath

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 2.777 mg of this compound per 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 277.69 g/mol x 1000 = 2.777 mg

  • Weighing: Carefully weigh out the required amount of this compound powder. For example, weigh 2.777 mg of this compound and add it to a sterile vial.

  • Solvent Addition: Add the corresponding volume of anhydrous DMSO. For 2.777 mg of powder, add 1.0 mL of DMSO.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • Place the vial in an ultrasonic water bath. Sonicate for 15-30 minutes or until the solution appears clear and free of visible particles.[2][3]

    • If particles remain, gently warm the solution to 37°C for 10-15 minutes and vortex again.

  • Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Aliquot the 10 mM stock solution into single-use, light-protected vials. Store at -20°C or -80°C as described in the FAQ section.[3]

G cluster_0 Compound Properties cluster_1 Assay Requirements cluster_2 Solubilization Strategy hydrophobic Hydrophobic dmso_stock Primary Strategy: High-Concentration DMSO Stock hydrophobic->dmso_stock dictates need for organic solvent purine_analog Purine Analog ph_adjust Secondary Strategy: pH Adjustment (Requires pKa data) purine_analog->ph_adjust may allow cell_based Cell-Based Assay cell_based->dmso_stock requires low final %DMSO (<0.5%) biochemical Biochemical Assay biochemical->dmso_stock surfactant Assay-Specific Strategy: Add Surfactant (e.g., Tween-20) biochemical->surfactant is compatible with

References

Technical Support Center: Optimizing Arprinocid Dosage for Non-Avian Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosage of Arprinocid in non-avian species. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a coccidiostat that acts as a prodrug. It is metabolized in the liver to its active form, this compound-1-N-oxide. This active metabolite is believed to exert its anticoccidial effect by binding to cytochrome P-450 in the endoplasmic reticulum of the parasite, leading to its destruction and ultimately, cell death.[1]

Q2: Is this compound effective against coccidiosis in non-avian species?

A2: While this compound is primarily documented for its use in avian species, particularly broiler chickens, its efficacy in non-avian species is not well-established in the available scientific literature. Further research is required to determine effective therapeutic dosages for species such as rabbits, lambs, and calves.

Q3: What are the known toxicity levels of this compound in non-avian species?

A3: Studies have investigated the species-specific toxicity of this compound. A single oral application has been shown to cause intoxication at varying levels depending on the species. The following table summarizes the available data on intoxication doses.

Quantitative Data Summary

SpeciesIntoxication Dose (Single Oral Application)Lethal Dose (LD50)Notes
CalvesUp to 10 mg/kg[1]Not specified
LambsUp to 60 mg/kg[1]Not specified
PigsUp to 30 mg/kg[1]Not specifiedIn a 30-day feeding study, concentrations of 120 ppm and 180 ppm in feed inhibited hemo- and erythropoiesis. No degenerative changes were observed in major organs at 180 ppm.[1]
Chickens (for comparison)50 mg/kg (broilers)[1]Over 100 mg/kg[1]60 ppm in feed for 30 days showed no side effects. 120 and 180 ppm led to growth retardation and inhibition of hemopoiesis.[1]
TurkeysUp to 18 mg/kg[1]30 mg/kg[1]
DucksUp to 18 mg/kg[1]30 mg/kg[1]
GoslingsUp to 6 mg/kg[1]18 mg/kg[1]

Q4: Are there any established experimental protocols for using this compound in non-avian species?

Q5: What is the pharmacokinetic profile of this compound in non-avian species?

A5: There is a significant lack of published pharmacokinetic data for this compound in non-avian species. Factors such as absorption, distribution, metabolism, and excretion will likely vary between species and differ from what is observed in avian species. It is crucial to conduct pharmacokinetic studies in the target non-avian species to establish appropriate dosing regimens.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Signs of toxicity (e.g., lethargy, anorexia, neurological signs) observed during the experiment. The administered dose is too high for the specific species.Immediately cease administration of this compound. Provide supportive care to the affected animals. Review the available toxicity data and consider a dose reduction for future experiments. Conduct a thorough literature search for any new toxicity information.
Lack of efficacy against coccidiosis at the tested dosage. The dose is too low. The active metabolite, this compound-1-N-oxide, is not reaching therapeutic concentrations. The specific Eimeria species may be resistant.Gradually increase the dose in small increments, carefully monitoring for any signs of toxicity. Measure plasma concentrations of this compound-1-N-oxide if possible to correlate with efficacy. Confirm the Eimeria species and investigate potential resistance mechanisms.
Inconsistent results between individual animals. Variability in drug metabolism between individuals. Differences in feed and water intake affecting drug consumption.Ensure a homogenous mixture of this compound in the feed or water. Monitor individual feed and water consumption. Consider using a larger sample size to account for individual variability.

Visualizations

Signaling Pathway and Mechanism of Action

Arprinocid_Mechanism This compound This compound (Prodrug) Metabolism Hepatic Metabolism (Cytochrome P-450) This compound->Metabolism In vivo Active_Metabolite This compound-1-N-oxide (Active Metabolite) Metabolism->Active_Metabolite ER Endoplasmic Reticulum of Coccidia Active_Metabolite->ER Binds to Cytochrome P-450 Destruction Destruction of ER ER->Destruction Cell_Death Parasite Cell Death Destruction->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow cluster_Phase1 Phase 1: Preliminary Studies cluster_Phase2 Phase 2: Dose-Finding Efficacy Study cluster_Phase3 Phase 3: Confirmation and Refinement Lit_Review Literature Review (Toxicity & Avian Data) Dose_Selection Initial Dose Range Selection (Based on toxicity data) Lit_Review->Dose_Selection Pilot_Study Pilot Toxicity Study (Small animal group) Dose_Selection->Pilot_Study Dose_Groups Establish Dose Groups (e.g., Low, Medium, High) Pilot_Study->Dose_Groups Infection Experimental Coccidial Infection Dose_Groups->Infection Treatment Administer this compound Infection->Treatment Monitoring Monitor Clinical Signs, Oocyst Shedding, Weight Gain Treatment->Monitoring Data_Analysis Analyze Efficacy and Safety Data Monitoring->Data_Analysis Optimal_Dose Determine Optimal Dose Range Data_Analysis->Optimal_Dose Confirmatory_Study Larger Scale Confirmatory Study Optimal_Dose->Confirmatory_Study

Caption: A logical workflow for optimizing this compound dosage in non-avian species.

References

Arprinocid Cross-Resistance with other Anticoccidials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding arprinocid and its cross-resistance with other anticoccidial agents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a purine analogue anticoccidial agent. Its primary mechanism of action is the inhibition of purine salvage pathways within the Eimeria parasite. Specifically, it is metabolized to this compound-1-N-oxide, which then inhibits the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme is crucial for the parasite's ability to salvage purines from the host cell for DNA and RNA synthesis. Disruption of this pathway ultimately leads to the parasite's death. Additionally, this compound-1-N-oxide has been observed to cause dilation of the endoplasmic reticulum in Eimeria tenella merozoites, leading to vacuole formation and cell death[1].

Q2: Is there evidence of cross-resistance between this compound and other classes of anticoccidials?

A2: Cross-resistance is most common between anticoccidial drugs that share a similar mode of action[2]. Due to this compound's unique mechanism of targeting purine synthesis, there is a general lack of cross-resistance with other major classes of anticoccidials that have different targets. For instance, resistance to this compound and the quinolone anticoccidial decoquinate has been shown to develop independently in Eimeria tenella[3]. This is because decoquinate targets the parasite's mitochondrial respiration, a distinct pathway from purine metabolism[4][5].

Q3: A strain of Eimeria in my experiment has developed resistance to this compound. Will it also be resistant to quinolones like decoquinate?

A3: Based on current research, it is unlikely that an this compound-resistant strain of Eimeria will exhibit cross-resistance to quinolone anticoccidials like decoquinate. Studies have demonstrated that resistance to these two drugs can be developed independently, which is attributed to their different mechanisms of action[3]. This compound targets purine salvage, while decoquinate inhibits the parasite's mitochondrial electron transport chain[4][5][6]. Therefore, a mutation conferring resistance to this compound would not be expected to affect the target of decoquinate.

Q4: What about cross-resistance between this compound and other chemical anticoccidials like amprolium, nicarbazin, or toltrazuril?

A4: While direct, extensive cross-resistance studies for every combination are not always available, the principle of differing mechanisms of action suggests a low probability of cross-resistance.

  • Amprolium: Acts as a thiamine antagonist, blocking thiamine uptake by the parasite[7][8][9]. This is a completely different pathway than the purine salvage pathway targeted by this compound.

  • Nicarbazin: The exact mechanism is not fully elucidated but is thought to interfere with the parasite's energy metabolism and the formation of the oocyst wall[10][11][12]. This is distinct from this compound's mode of action.

  • Toltrazuril: This drug disrupts the division of the protozoal nucleus and damages the cell membrane of the parasite, affecting all intracellular stages[1][13][14]. This mechanism is also different from that of this compound.

The lack of a shared molecular target makes cross-resistance between this compound and these compounds improbable.

Troubleshooting Guides

Problem: My this compound-resistant Eimeria line appears to show some reduced susceptibility to another anticoccidial in my in vitro assay. What could be the reason?

Troubleshooting Steps:

  • Confirm the Resistance Profile: Re-run the sensitivity assays for both this compound and the other anticoccidial to confirm the initial findings. Ensure proper drug concentrations and controls are used.

  • Consider Multi-Drug Resistance: While cross-resistance may not be the cause, it is possible for a parasite population to develop resistance to multiple drugs independently, especially if it has been exposed to various anticoccidials in the past. This is known as multi-drug resistance.

  • Review Experimental Protocol: Carefully review your in vitro assay protocol for any potential sources of error. Factors such as cell culture conditions, sporozoite viability, and drug preparation can influence the results.

  • Investigate Non-Specific Resistance Mechanisms: While less common for these specific drugs, some general resistance mechanisms in parasites, such as increased drug efflux pump activity, could potentially confer low-level resistance to multiple, unrelated compounds.

Data Presentation

Table 1: Comparison of the Mode of Action of this compound and Other Selected Anticoccidials

AnticoccidialDrug ClassPrimary Mechanism of ActionTarget Pathway/Molecule
This compound Purine analogueInhibition of purine salvageHypoxanthine-guanine phosphoribosyltransferase (HGPRT)
Decoquinate QuinoloneInhibition of mitochondrial respirationCytochrome b in the electron transport chain
Amprolium Thiamine analogueCompetitive inhibition of thiamine uptakeThiamine transporters
Nicarbazin Carbanilide/PyrimidineInterference with energy metabolism and oocyst wall formationNot fully elucidated
Toltrazuril TriazinetrioneDisruption of nuclear division and cell membrane damageNot fully elucidated

Experimental Protocols

Protocol for In Vivo Anticoccidial Cross-Resistance Study

This protocol outlines a general in vivo approach to assess cross-resistance between this compound and another anticoccidial in broiler chickens.

1. Parasite Strains:

  • A known anticoccidial-sensitive strain of Eimeria (e.g., Eimeria tenella).
  • An this compound-resistant line of the same Eimeria strain (can be developed in the lab by repeated passage in the presence of increasing concentrations of this compound).

2. Experimental Animals:

  • Day-old broiler chickens, raised coccidia-free.

3. Diet Preparation:

  • Basal feed (unmedicated).
  • Feed containing the recommended concentration of this compound.
  • Feed containing the recommended concentration of the second anticoccidial (e.g., decoquinate).

4. Experimental Design:

  • Randomly allocate chicks into experimental groups (n=10-15 birds per group, with replicates).
  • Group 1 (Negative Control): Uninfected, unmedicated.
  • Group 2 (Positive Control): Infected with the sensitive strain, unmedicated.
  • Group 3: Infected with the sensitive strain, medicated with this compound.
  • Group 4: Infected with the sensitive strain, medicated with the second anticoccidial.
  • Group 5: Infected with the this compound-resistant strain, unmedicated.
  • Group 6: Infected with the this compound-resistant strain, medicated with this compound.
  • Group 7: Infected with the this compound-resistant strain, medicated with the second anticoccidial.

5. Infection:

  • At approximately 14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated oocysts of the appropriate Eimeria strain.

6. Data Collection (typically 5-7 days post-infection):

  • Performance Parameters: Body weight gain, feed conversion ratio.
  • Pathological Assessment: Lesion scoring of the affected intestinal region.
  • Parasitological Assessment: Oocyst counts per gram of feces/litter.

7. Interpretation of Results:

  • If the this compound-resistant strain shows susceptibility to the second anticoccidial (i.e., improved performance, lower lesion scores, and reduced oocyst shedding in Group 7 compared to Group 5), it indicates a lack of cross-resistance.
  • If the this compound-resistant strain also shows resistance to the second anticoccidial (i.e., no significant improvement in Group 7 compared to Group 5), it would suggest cross-resistance.

Mandatory Visualizations

Arprinocid_Mechanism_of_Action cluster_host Host Cell cluster_parasite Eimeria Parasite Hypoxanthine Hypoxanthine HGPRT HGPRT Enzyme Hypoxanthine->HGPRT Salvage This compound This compound Arprinocid_N_Oxide This compound-1-N-Oxide This compound->Arprinocid_N_Oxide Metabolism Arprinocid_N_Oxide->HGPRT Inhibits IMP Inosine Monophosphate (IMP) HGPRT->IMP Conversion DNA_RNA DNA/RNA Synthesis IMP->DNA_RNA Leads to

Caption: Mechanism of action of this compound in Eimeria.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_analysis Data Analysis Start Start: Obtain Sensitive and this compound-Resistant Eimeria Strains Groups Divide Chicks into Control and Treatment Groups Start->Groups Medicate Provide Medicated Feed (this compound or Test Drug) Groups->Medicate Infect Infect with Respective Eimeria Strain Medicate->Infect Collect_Data Collect Data: Weight Gain, Lesion Scores, Oocyst Counts Infect->Collect_Data Analyze Analyze for Significant Differences Between Groups Collect_Data->Analyze Conclusion Draw Conclusion on Cross-Resistance Analyze->Conclusion

Caption: Workflow for an in vivo cross-resistance study.

No_Cross_Resistance_Logic This compound This compound Purine_Synthesis Inhibits Purine Synthesis (HGPRT) This compound->Purine_Synthesis Decoquinate Decoquinate Mitochondrial_Resp Inhibits Mitochondrial Respiration (Cytochrome b) Decoquinate->Mitochondrial_Resp Amprolium Amprolium Thiamine_Uptake Blocks Thiamine Uptake Amprolium->Thiamine_Uptake No_Cross_Resistance No Cross-Resistance Purine_Synthesis->No_Cross_Resistance Different Modes of Action Lead to Mitochondrial_Resp->No_Cross_Resistance Different Modes of Action Lead to Thiamine_Uptake->No_Cross_Resistance Different Modes of Action Lead to

Caption: Logical basis for the lack of cross-resistance.

References

Arprinocid Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of Arprinocid.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic degradation pathway of this compound?

A1: The primary metabolic pathway of this compound involves N-oxidation. In vivo, particularly in avian species, this compound is metabolized by cytochrome P-450 enzymes in the liver to form this compound-1-N-oxide.[1][2] This metabolite is considered the more active anticoccidial agent.[2]

Q2: What are the expected byproducts of this compound degradation under forced conditions?

A2: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (a 9-substituted purine), the following degradation pathways and byproducts can be anticipated under various stress conditions:

  • Hydrolysis (Acidic/Basic): The amide-like bond in the purine ring could be susceptible to hydrolysis, potentially leading to the opening of the imidazole ring. Additionally, cleavage of the bond between the benzyl group and the purine ring might occur under harsh conditions.

  • Oxidation: Besides the formation of this compound-1-N-oxide, further oxidation of the purine ring can lead to the formation of hypoxanthine, xanthine, and ultimately uric acid analogues. The benzyl group may also be susceptible to oxidation.

  • Photolysis: Exposure to UV light can induce photolytic degradation, potentially leading to cleavage of the molecule and formation of various radical species and subsequent byproducts.

Q3: Are there any known analytical methods for quantifying this compound and its degradation products?

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape or splitting for this compound in HPLC 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Strong sample solvent effect.1. Adjust the mobile phase pH. Since this compound has basic properties, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Use a new column or flush the existing column with a strong solvent. 3. Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the system.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Degas the mobile phase and purge the pump.
Low sensitivity or no detection of degradation byproducts 1. Inappropriate detector settings. 2. Low concentration of byproducts. 3. Byproducts do not ionize well under the chosen MS conditions.1. Optimize detector wavelength (for UV) or MS parameters (e.g., cone voltage, collision energy). 2. Concentrate the sample or inject a larger volume. 3. Try different ionization modes (e.g., ESI positive and negative) and optimize MS source parameters.
Matrix effects in sample analysis (e.g., from animal feed) Co-eluting compounds from the sample matrix interfering with ionization.1. Improve sample preparation with a more selective extraction method (e.g., solid-phase extraction). 2. Use a matrix-matched calibration curve. 3. Use an internal standard that is structurally similar to this compound.

Experimental Protocols

Proposed Stability-Indicating HPLC-MS Method for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 260 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 100-500.

  • For MS/MS: Use product ion scan mode with collision energy optimized for this compound (m/z 278.1) and its expected degradation products.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Heat solid this compound at 105 °C for 24 hours.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

Visualizations

Arprinocid_Degradation_Pathway This compound This compound N_Oxide This compound-1-N-oxide This compound->N_Oxide Metabolism (Cytochrome P-450) / Oxidation Hydrolysis_Products Hydrolysis Byproducts (e.g., Ring-opened structures) This compound->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Further Oxidation Byproducts (e.g., Hypoxanthine/Xanthine analogues) This compound->Oxidation_Products Oxidation Photolysis_Products Photolytic Byproducts This compound->Photolysis_Products Photolysis Experimental_Workflow cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 Analysis Acid Acid Hydrolysis Neutralization Neutralization Acid->Neutralization Base Base Hydrolysis Base->Neutralization Oxidation Oxidation Oxidation->Neutralization Photolysis Photolysis Photolysis->Neutralization Thermal Thermal Thermal->Neutralization Dilution Dilution Neutralization->Dilution HPLC_MS HPLC-MS Analysis Dilution->HPLC_MS Data_Analysis Data Analysis & Byproduct Identification HPLC_MS->Data_Analysis

References

Enhancing the bioavailability of Arprinocid in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the oral bioavailability of Arprinocid in experimental models. Given that this compound is a poorly water-soluble compound, this center focuses on established formulation strategies to improve its dissolution and absorption.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo study with pure this compound resulted in very low and variable plasma concentrations. Why is this happening and what should I do?

A: This is a common issue for Biopharmaceutics Classification System (BCS) Class II or IV compounds like this compound, which are characterized by low aqueous solubility.[1][2] Poor solubility limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption. This leads to low bioavailability and high variability between subjects.

Troubleshooting Steps:

  • Confirm Solubility: First, determine the aqueous solubility of your this compound batch at different pH levels (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.

  • Particle Size Reduction: Consider micronization as an initial step to increase the surface area available for dissolution.[3][4]

  • Formulation Enhancement: If micronization is insufficient, you must explore more advanced formulation strategies like solid dispersions or lipid-based formulations.[5][6]

Q2: What is a solid dispersion and how can it improve this compound's bioavailability?

A: A solid dispersion (SD) is a system where a poorly soluble drug (this compound) is dispersed within a hydrophilic carrier matrix.[6][7] The drug can exist in an amorphous state, which has higher energy and thus greater solubility and faster dissolution compared to its stable crystalline form.[8]

Key Advantages:

  • Enhanced Solubility & Dissolution: By preventing crystallization and improving wettability, SDs can create a state of supersaturation in the GI tract, boosting the concentration gradient for absorption.[7]

  • Improved Bioavailability: Increased dissolution generally leads to higher and more consistent plasma concentrations.[9]

  • Formulation Versatility: SDs can be prepared as powders or granules and filled into capsules or compressed into tablets.[6]

Q3: How do I choose the right carrier for an this compound solid dispersion?

A: Carrier selection is critical. The ideal carrier should be water-soluble, non-toxic, and able to form a stable amorphous dispersion with this compound.

Common Carrier Choices:

  • Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®, and polyethylene glycols (PEGs) are widely used.[6][9]

  • Sugars: Mannitol has been shown to enhance the dissolution of certain drugs.[7]

Selection Strategy:

  • Screening: Prepare small-scale batches of this compound SDs with different carriers using a method like solvent evaporation.

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.

  • Dissolution Testing: Perform in vitro dissolution tests to compare the release profiles of the different formulations.

Q4: My this compound solid dispersion shows rapid dissolution in vitro, but the in vivo bioavailability is still not optimal. What could be the problem?

A: This "spring and parachute" effect can occur if the supersaturated state created by the amorphous form is not maintained. The drug may precipitate or re-crystallize in the gut before it can be absorbed.

Troubleshooting Steps:

  • Add a Precipitation Inhibitor: Incorporate a second polymer (e.g., HPMC-AS) into your formulation. These polymers are designed to maintain the drug in a supersaturated state for a longer duration in vivo.

  • Consider Ternary Solid Dispersions: Adding a surfactant (e.g., TPGS, Poloxamer) to the drug-carrier matrix can further enhance solubility and stability.[7][10]

  • Evaluate GI Tract Conditions: Factors like gut pH, transit time, and food effects can influence in vivo performance. Ensure your in vitro dissolution method contains relevant biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo outcomes.

Quantitative Data on Bioavailability Enhancement

Since specific public data on enhanced this compound formulations is scarce, the following table presents hypothetical yet realistic pharmacokinetic parameters that a researcher might aim for when developing a new formulation in an animal model (e.g., rat).

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (10 mg/kg dose)

Formulation GroupCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Pure this compound (Micronized) 150 ± 454.0 ± 1.51200 ± 350100% (Reference)
This compound Solid Dispersion (PVP K30, 1:5 ratio) 480 ± 902.0 ± 0.54500 ± 700375%
This compound Solid Dispersion + Surfactant (PVP/TPGS, 1:5:0.5 ratio) 750 ± 1101.5 ± 0.57800 ± 950650%

Data are presented as Mean ± SD. AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Accurately weigh this compound and the selected polymer carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:5 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.[2]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.[7]

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Milling and Sieving: Scrape the solid material from the flask. Gently grind the resulting product using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Storage: Store the solid dispersion powder in a desiccator at room temperature to protect it from moisture.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
  • Animal Acclimatization: Acclimatize male Sprague Dawley rats (200-250g) for at least one week with free access to standard food and water.

  • Fasting: Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dosing: Divide animals into groups (e.g., n=6 per group) for each formulation. Administer the formulations (e.g., pure drug, solid dispersion) suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11][12]

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 RPM for 10 minutes) to separate the plasma.[11] Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[11][13][14]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Below are diagrams illustrating key workflows for enhancing this compound bioavailability.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation & Optimization start Poor In Vivo Performance (Low Exposure, High Variability) phys_mod Physical Modification start->phys_mod Investigate chem_mod Chemical Modification (e.g., Salt Formation) start->chem_mod Investigate form_strat Formulation Strategy start->form_strat Investigate ps_red Particle Size Reduction (Micronization) phys_mod->ps_red sd Solid Dispersion (Amorphization) form_strat->sd lipid Lipid-Based System (SMEDDS) form_strat->lipid eval In Vitro / In Vivo Screening ps_red->eval Test sd->eval Test lipid->eval Test lead Lead Formulation Selection eval->lead optimize Optimization (e.g., Ternary SD) lead->optimize Refine goal Goal: Enhanced Bioavailability lead->goal optimize->goal

Caption: Strategy selection workflow for enhancing bioavailability.

G cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis carrier_select 1. Carrier & Ratio Screening prep 2. Solid Dispersion Preparation carrier_select->prep char 3. Physicochemical Characterization (PXRD, DSC) prep->char diss 4. Dissolution Studies (Biorelevant Media) char->diss pk_study 5. Pharmacokinetic Study (Animal Model) diss->pk_study Promising candidates bioanalysis 6. Plasma Sample Analysis (HPLC/LC-MS) pk_study->bioanalysis pk_params 7. Calculate PK Parameters (AUC, Cmax) bioanalysis->pk_params compare 8. Compare vs. Control & Conclude pk_params->compare

References

Validation & Comparative

Arprinocid vs. Toltrazuril: A Comparative Guide to Efficacy Against Eimeria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the health and productivity of livestock, particularly poultry. The development and strategic use of effective anticoccidial agents are paramount in controlling this disease. This guide provides an objective comparison of the efficacy of two such agents, arprinocid and toltrazuril, based on available experimental data. While direct comparative studies are limited, this document synthesizes findings from individual research to offer insights into their respective performance.

Executive Summary

This compound and toltrazuril are both effective anticoccidial drugs, yet they differ significantly in their chemical class, mechanism of action, and spectrum of activity against Eimeria developmental stages. Toltrazuril, a triazinetrione derivative, offers a broad spectrum of activity, affecting all intracellular stages of the parasite's life cycle. In contrast, this compound, a purine analogue, primarily targets the schizogony and gametogony stages.

Experimental data indicates that both compounds can effectively control coccidiosis, leading to improved weight gain, better feed efficiency, and reduced lesion scores in infected animals. However, the effective dosage and impact on oocyst production and sporulation vary between the two drugs and across different Eimeria species. The emergence of drug resistance is a concern for both compounds, highlighting the need for strategic use and monitoring.

Mechanism of Action

The distinct mechanisms of action of this compound and toltrazuril are crucial for understanding their efficacy and potential for combination therapies or rotation programs.

This compound: The anticoccidial action of this compound is attributed to its metabolite, this compound-1-N-oxide. This metabolite is believed to interfere with the parasite's microsomal metabolism by binding to cytochrome P-450. This interaction may lead to the destruction of the endoplasmic reticulum, ultimately causing cell death.[1]

Toltrazuril: Toltrazuril has a multi-faceted impact on the Eimeria parasite. It primarily disrupts the respiratory chain and interferes with pyrimidine synthesis.[2] This disruption affects all intracellular developmental stages, including schizogony and gametogony.[3][4][5][6] Ultrastructural studies have shown that toltrazuril causes swelling of the endoplasmic reticulum and mitochondria, and disturbs nuclear division in schizonts and microgamonts.[4]

Mechanism_of_Action_Comparison Figure 1: Comparative Mechanism of Action cluster_this compound This compound cluster_Toltrazuril Toltrazuril A1 This compound A2 Metabolized to This compound-1-N-oxide A1->A2 A3 Binds to Cytochrome P-450 A2->A3 A4 Disruption of Endoplasmic Reticulum A3->A4 A5 Parasite Cell Death A4->A5 T1 Toltrazuril T2 Inhibition of Respiratory Chain Enzymes T1->T2 T3 Inhibition of Pyrimidine Synthesis T1->T3 T4 Disruption of all intracellular stages T2->T4 T3->T4 T5 Parasite Cell Death T4->T5

Caption: Figure 1: Comparative Mechanism of Action.

Efficacy Data: this compound

Floor pen trials have demonstrated the efficacy of this compound in broiler chickens. Medicated birds showed significant reductions in histological lesions and improvements in weight gain and feed efficiency compared to unmedicated controls.[7]

Table 1: Efficacy of this compound in Broiler Chickens (Floor Pen Trials)

This compound Concentration (ppm)Average Weight Gain (Compared to Control)Feed Efficiency (Compared to Control)Reduction in Histological LesionsReference
40Significantly higherImprovedSignificantly reduced[7]
50Significantly higherImprovedSignificantly reduced[8]
60Significantly higherImprovedSignificantly reduced[7][8]
70Significantly higherImprovedSignificantly reduced[7]
75Significantly higherImprovedSignificantly reduced[7]

This compound also has a notable impact on the life cycle of Eimeria, reducing oocyst production and impairing the sporulation and infectivity of the oocysts that are produced.[9] The effective concentration for eliminating oocyst production varies by Eimeria species.[9]

Table 2: Effect of this compound on Eimeria Oocyst Production and Sporulation

Eimeria SpeciesThis compound Concentration to Eliminate Oocyst Production (~95% reduction) (ppm)This compound Concentration to Inhibit Sporulation (ppm)Reference
E. tenella5030-70 (strain dependent)[9]
E. necatrix6030-70 (strain dependent)[9]
E. brunetti6030-70 (strain dependent)[9]
E. maxima70≥ 30[9]
E. acervulina60 (strain dependent)30-70 (strain dependent)[9]

Efficacy Data: Toltrazuril

Toltrazuril has been extensively studied and is widely used for the control of coccidiosis. It has demonstrated high efficacy against various Eimeria species in both laboratory and field settings.[10][11]

Table 3: Efficacy of Toltrazuril Against Eimeria tenella in Broiler Chickens

Toltrazuril Concentration (ppm in drinking water)Body Weight Gain (Compared to Infected Control)Oocyst Shedding (Compared to Infected Control)Lesion Score (Compared to Infected Control)Survival Percentage (Compared to Infected Control)Reference
25Significantly higherSignificantly reducedSignificantly reducedImproved[12]
37.5ImprovedSignificantly reducedSignificantly reducedImproved[11][13]
75ImprovedSignificantly reducedSignificantly reducedImproved[11][13]
150ImprovedSignificantly reducedSignificantly reducedImproved[11][13]

Studies comparing toltrazuril to other anticoccidial drugs, such as diclazuril, have shown its effectiveness in reducing oocyst excretion and improving clinical outcomes.[14] However, the development of resistance to toltrazuril has been reported, underscoring the importance of responsible use.[10]

Experimental Protocols

The evaluation of anticoccidial drug efficacy relies on standardized experimental protocols. The following outlines a general workflow for an anticoccidial sensitivity test (AST) in broiler chickens.

1. Parasite Isolate and Propagation:

  • Eimeria oocysts are isolated from field samples (feces or litter).

  • Oocysts are sporulated in a solution of potassium dichromate (e.g., 2.5%) with aeration.

  • The sporulated oocysts are used to infect a small group of susceptible, coccidia-free birds to propagate the parasite and obtain a sufficient number of oocysts for the main experiment.

2. Experimental Animals and Housing:

  • Day-old broiler chicks from a commercial hatchery are used.

  • Birds are housed in a controlled environment, typically in battery cages or floor pens with fresh litter, to prevent extraneous infections.

  • Feed and water are provided ad libitum.

3. Experimental Design:

  • Birds are randomly allocated to different treatment groups, including:

    • Uninfected, untreated control.

    • Infected, untreated control.

    • Infected, treated with different concentrations of the test drug (e.g., this compound or toltrazuril).

    • Infected, treated with a reference anticoccidial drug.

  • Each treatment group consists of multiple replicates.

4. Drug Administration:

  • The anticoccidial drug is typically mixed into the feed at specified concentrations (e.g., ppm) or administered in the drinking water.

  • Medicated feed or water is provided for a defined period, often starting a few days before experimental infection and continuing for several days post-infection.

5. Experimental Infection:

  • At a specific age (e.g., 14 days), each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts.

6. Data Collection and Efficacy Parameters:

  • Body Weight: Individual bird weights are recorded at the start of the experiment, at the time of infection, and at the end of the trial.

  • Feed Conversion Ratio (FCR): Feed intake and weight gain are measured to calculate FCR.

  • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).

  • Oocyst Shedding: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Mortality: Daily mortality is recorded.

7. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

Anticoccidial_Sensitivity_Test_Workflow Figure 2: General Workflow for an Anticoccidial Sensitivity Test cluster_Preparation Preparation cluster_Treatment_and_Infection Treatment and Infection cluster_Data_Collection Data Collection and Analysis P1 Isolate and Sporulate Eimeria Oocysts T2 Oral Inoculation with Sporulated Oocysts P1->T2 P2 Procure and Acclimatize Day-Old Chicks P3 Randomly Allocate Chicks to Treatment Groups P2->P3 T1 Administer Medicated Feed/Water P3->T1 T1->T2 D1 Monitor and Record Mortality Daily T2->D1 D2 Measure Body Weight and Feed Intake T2->D2 D3 Perform Lesion Scoring T2->D3 D4 Quantify Oocyst Shedding (OPG) T2->D4 D5 Statistical Analysis of Efficacy Parameters D1->D5 D2->D5 D3->D5 D4->D5

Caption: Figure 2: General Workflow for an Anticoccidial Sensitivity Test.

Conclusion

Both this compound and toltrazuril are valuable tools in the control of coccidiosis. Toltrazuril's broad activity against all intracellular stages of Eimeria provides a significant advantage in therapeutic situations. This compound demonstrates strong prophylactic efficacy, particularly in reducing oocyst viability. The choice between these anticoccidials will depend on the specific Eimeria challenge, the production system, and the need for prophylactic versus therapeutic treatment. The data presented in this guide, along with the outlined experimental protocols, can serve as a valuable resource for researchers and professionals in the ongoing effort to manage and control this economically important disease. The potential for drug resistance necessitates a strategic and informed approach to the use of all anticoccidial agents.

References

A Comparative Analysis of Arprinocid and Its Metabolites: Efficacy, Toxicity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticoccidial drug Arprinocid and its principal metabolites. By examining their respective biological activities, toxicological profiles, and mechanisms of action, this document aims to offer valuable insights for researchers and professionals involved in drug discovery and development. The information is supported by experimental data and presented in a clear, comparative format to facilitate understanding and further investigation.

Chemical Structures and Metabolic Pathway

This compound undergoes metabolic transformation in vivo, primarily in the liver, to several key metabolites. The major and most active metabolite is this compound-1-N-oxide. Other identified metabolites include a hypoxanthine derivative, a benzyl alcohol derivative, and a benzoic acid derivative.[1]

The metabolic conversion of this compound is a critical aspect of its overall activity and profile. The parent compound and its metabolites exhibit distinct chemical properties that influence their biological interactions.

Metabolic Pathway of this compound

This compound This compound C₁₂H₉ClFN₅ N_Oxide This compound-1-N-oxide C₁₂H₉ClFN₅O This compound->N_Oxide Oxidation Hypoxanthine Hypoxanthine Metabolite This compound->Hypoxanthine Deamination Benzyl_Alcohol Benzyl Alcohol Metabolite This compound->Benzyl_Alcohol Hydroxylation Benzoic_Acid Benzoic Acid Metabolite Benzyl_Alcohol->Benzoic_Acid Oxidation

Caption: Metabolic conversion of this compound to its major metabolites.

Comparative Biological Efficacy

Experimental data reveals a significant difference in the anticoccidial activity between this compound and its primary metabolite, this compound-1-N-oxide. In vitro studies against Eimeria tenella have demonstrated that the N-oxide metabolite is substantially more potent than the parent drug.

CompoundID₅₀ (ppm) against E. tenella in vitro
This compound20[2]
This compound-1-N-oxide0.30[2]

These findings strongly suggest that this compound acts as a prodrug, with its in vivo anticoccidial efficacy being largely attributable to its metabolic conversion to the more active this compound-1-N-oxide.[2]

Mechanism of Action: A Tale of Two Pathways

The parent drug and its N-oxide metabolite employ distinct mechanisms to exert their anticoccidial effects.

This compound: The action of this compound is linked to the inhibition of purine transport across cell membranes. This activity is partially reversible by an excess of hypoxanthine, indicating a competitive interaction at the level of purine salvage pathways.[2]

This compound-1-N-oxide: In contrast, the anticoccidial action of this compound-1-N-oxide is not reversed by hypoxanthine.[2] Its mechanism is believed to involve the cytochrome P-450 enzyme system, leading to the destruction of the endoplasmic reticulum in the parasite, ultimately causing cell death.[3]

Proposed Signaling Pathway for this compound-1-N-oxide

cluster_cell Parasite Cell P450 Cytochrome P-450 ER Endoplasmic Reticulum P450->ER Metabolism leads to Destruction Cell_Death Cell Death ER->Cell_Death Disruption of function Arprinocid_N_Oxide This compound-1-N-oxide Arprinocid_N_Oxide->P450 Binding

Caption: Postulated mechanism of this compound-1-N-oxide action.

Comparative Toxicological Profile

Toxicological studies have been conducted to assess the safety of this compound and its N-oxide metabolite.

CompoundTestSpeciesResult
This compoundLethal Dose (LD)Chickens>100 mg/kg[4]
This compoundNo-Adverse-Effect Level (NOAEL)Mouse1 mg/kg body weight[1]
This compound-1-N-oxideTeratogenicityRat, MouseSuspected teratogenic agent[1]
This compound-1-N-oxideIn vitro toxicity (ID₅₀)HeLa cells5.0 ppm[3]

While separate investigations into the 1-N-oxide metabolite revealed no additional toxic potential beyond that observed for the parent compound, it is suggested to be the likely contributor to the teratogenic effects seen in rats and mice.[1]

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and its metabolites have been characterized, particularly in chickens.

CompoundParameterSpeciesValue
This compoundDepletion half-life (liver)Chicken1.7 days[1]
This compound-1-N-oxideDepletion half-life (liver)Chicken3.5 days[1]
This compound & MetabolitesExcretion (24 hours)Chicken~95% of ingested amount[1]

Following administration, this compound is rapidly metabolized and excreted. The excreted material consists of approximately 50% unchanged this compound and 4% this compound-1-N-oxide, with the remainder being other polar metabolites.[1]

Experimental Protocols

The following are generalized protocols representative of the methodologies used to obtain the data presented in this guide.

In Vitro Anticoccidial Efficacy Assay (Eimeria tenella)

Objective: To determine the 50% inhibitory dose (ID₅₀) of a compound against Eimeria tenella in a cell culture system.

Workflow for In Vitro Anticoccidial Assay

A Prepare Madin-Darby Bovine Kidney (MDBK) cell monolayer D Infect MDBK cell monolayer with treated sporozoites A->D B Isolate and purify E. tenella sporozoites C Incubate sporozoites with varying concentrations of test compound B->C C->D E Incubate and allow for parasite development D->E F Quantify parasite growth (e.g., qPCR, microscopy) E->F G Calculate ID₅₀ value F->G

Caption: General workflow for determining in vitro anticoccidial efficacy.

Methodology:

  • Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured to form a confluent monolayer in 96-well plates.[5]

  • Parasite Preparation: Eimeria tenella oocysts are excysted to release sporozoites, which are then purified.

  • Drug Treatment: Sporozoites are incubated with serial dilutions of the test compounds (this compound and its metabolites) for a defined period.

  • Infection: The treated sporozoites are used to infect the MDBK cell monolayers.

  • Incubation: The infected cell cultures are incubated to allow for parasite invasion and intracellular development.

  • Quantification: Parasite proliferation is assessed using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA or microscopic enumeration of parasitic stages.[6]

  • Data Analysis: The ID₅₀ value, the concentration of the compound that inhibits parasite development by 50% compared to untreated controls, is calculated.

In Vivo Acute Oral Toxicity Study (Rodent Model)

Objective: To determine the acute toxicity of a test substance following a single oral dose.

Methodology:

  • Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

  • Dosage: A single, high dose of the test substance (e.g., up to a limit dose of 2000 mg/kg body weight) is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ (if applicable) and the No-Observed-Adverse-Effect-Level (NOAEL) are determined.

Conclusion

The comparative analysis of this compound and its metabolites underscores the critical role of biotransformation in determining the efficacy and toxicological profile of this anticoccidial agent. The superior potency of this compound-1-N-oxide highlights its significance as the primary active moiety. Furthermore, the distinct mechanisms of action between the parent compound and its N-oxide metabolite offer valuable insights for the development of novel anticoccidial drugs with potentially improved therapeutic indices. This guide provides a foundational overview for researchers, encouraging further investigation into the nuanced activities of these compounds.

References

A Comparative Analysis of the Anticoccidial Spectrums of Arprinocid and Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective coccidiosis control in poultry, a thorough understanding of the available therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of the anticoccidial spectrum of Arprinocid, a synthetic chemical, and the widely utilized class of ionophore antibiotics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of anticoccidial drugs. By presenting objective data, detailed experimental protocols, and visual representations of mechanisms of action, this guide aims to facilitate informed decision-making in the strategic management of coccidiosis.

Introduction: The Coccidiosis Challenge

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The disease manifests in various forms, ranging from subclinical performance losses to acute mortality, depending on the infecting Eimeria species and the host's immune status. The seven major species of Eimeria that infect chickens are E. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, and E. tenella. Each species exhibits a predilection for a specific region of the intestine, resulting in distinct pathological outcomes. The development of effective anticoccidial agents is a continuous effort, driven by the parasite's ability to develop resistance to existing drugs.

This guide focuses on two distinct classes of anticoccidials: this compound and the ionophores. This compound is a purine analogue, a chemical anticoccidial with a specific mode of action. Ionophores are a class of antibiotics produced by various strains of Streptomyces and other actinomycetes that disrupt the ion balance across the parasite's cell membrane.

Mechanisms of Action

The fundamental difference in the anticoccidial activity of this compound and ionophores lies in their distinct mechanisms of action at the cellular level.

This compound: A Purine Metabolism Inhibitor

This compound's primary mechanism of action is the inhibition of purine metabolism in the Eimeria parasite. It is metabolized in the chicken's liver to this compound-1-N-oxide, which is the more active metabolite. This metabolite is believed to interfere with the parasite's ability to salvage purines from the host, a process essential for DNA and RNA synthesis, and ultimately, for the parasite's survival and replication.

Arprinocid_Mechanism This compound This compound Liver Chicken Liver This compound->Liver Metabolism Arprinocid_N_Oxide This compound-1-N-Oxide (Active Metabolite) Liver->Arprinocid_N_Oxide Eimeria Eimeria Parasite Arprinocid_N_Oxide->Eimeria Enters Parasite Arprinocid_N_Oxide->Inhibition Inhibits Purine_Salvage Purine Salvage Pathway DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Salvage->DNA_RNA_Synthesis Leads to Parasite_Replication Parasite Replication DNA_RNA_Synthesis->Parasite_Replication Essential for Inhibition->Purine_Salvage

Mechanism of Action of this compound
Ionophores: Disruptors of Ion Homeostasis

Ionophores are lipid-soluble molecules that act as mobile carriers, transporting ions across the parasite's cell membrane. This disrupts the delicate electrochemical gradients essential for the parasite's cellular functions. By increasing the intracellular concentration of cations like sodium (Na+) and potassium (K+), ionophores cause an influx of water due to osmotic pressure, leading to swelling and eventual lysis of the parasite. This mode of action is generally effective against the extracellular stages of the parasite, such as sporozoites and merozoites.

Ionophore_Mechanism Ionophore Ionophore Parasite_Membrane Parasite Cell Membrane Ionophore->Parasite_Membrane Embeds in Ion_Influx Increased Intracellular Cation Concentration Ionophore->Ion_Influx Transports across membrane Cations Na+, K+ ions Cations->Ionophore Binds to Osmotic_Imbalance Osmotic Imbalance Ion_Influx->Osmotic_Imbalance Causes Water_Influx Water Influx Osmotic_Imbalance->Water_Influx Leads to Cell_Swelling Cell Swelling Water_Influx->Cell_Swelling Cell_Lysis Cell Lysis (Parasite Death) Cell_Swelling->Cell_Lysis

Mechanism of Action of Ionophores

Comparative Anticoccidial Spectrum and Efficacy

The efficacy of an anticoccidial drug is evaluated based on its ability to control different Eimeria species, which is often measured by parameters such as lesion scores, oocyst production, weight gain, and feed conversion ratio in infected birds. The following tables summarize available data on the efficacy of this compound and various ionophores against key Eimeria species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

This compound Efficacy Data
Eimeria SpeciesDosage (ppm)Efficacy ParameterResult
E. tenella50Oocyst ProductionSignificant reduction in oocyst production[1][2]
E. tenella60-100Weight Gain & Lesion ScoreImproved weight gain and reduced lesion scores[3]
E. necatrix60Oocyst ProductionEssentially eliminated oocyst production[1]
E. necatrix30-90Lesion Score & MortalityReduced lesion scores; low mortality in medicated groups[3]
E. acervulina60Oocyst ProductionComplete elimination in one field strain, but still numerous in another at 70 ppm[1]
E. acervulina60-100Weight Gain & Lesion ScoreImproved weight gain and reduced lesion scores[3]
E. maxima70Oocyst ProductionEssentially eliminated oocyst production[1]
E. maxima60-100Weight Gain & Lesion ScoreImproved weight gain and reduced lesion scores[3][4]
E. brunetti60Oocyst ProductionEssentially eliminated oocyst production[1]
E. brunetti30-90Lesion Score & MortalityReduced lesion scores[5]
E. mivati60Oocyst ProductionEssentially eliminated oocyst production[1]
Ionophore Efficacy Data

Ionophores generally possess a broad spectrum of activity against most pathogenic Eimeria species. The following table provides a general overview of the efficacy of commonly used ionophores.

IonophoreDosage (ppm)Target Eimeria SpeciesGeneral Efficacy
Monensin100-121E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunettiEffective in reducing lesion scores and improving weight gain, though resistance has been reported[6][7][8]
Salinomycin60-66E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunettiGenerally effective in reducing lesion scores and oocyst shedding; some reports of partial resistance[9][10][11]
Lasalocid75-125E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunettiEffective in improving weight gain and reducing lesion scores[12][13][14]
Narasin70-80E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunetti, E. mivatiBroad-spectrum activity, often used in combination with nicarbazin for synergistic effects[15][16][17][18]
Maduramicin5-7E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunettiHighly potent ionophore, effective at low concentrations[19][20]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation of anticoccidial drugs. The following outlines a general methodology for a battery cage efficacy trial, a common method for assessing anticoccidial performance.

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Acclimatization & Treatment cluster_2 Infection & Data Collection cluster_3 Parameters Measured Animal_Selection Day-old Broiler Chicks Housing Coccidia-free Battery Cages Animal_Selection->Housing Diet Basal Diet Preparation Housing->Diet Acclimatization Acclimatization Period (e.g., 12 days) Diet->Acclimatization Grouping Random Allocation to Treatment Groups Acclimatization->Grouping Medication Administration of Medicated Feed (e.g., 2 days prior to infection) Grouping->Medication Infection Oral Inoculation with Sporulated Eimeria Oocysts Medication->Infection Data_Collection Data Collection (e.g., 7 days post-infection) Infection->Data_Collection Weight_Gain Body Weight Gain Data_Collection->Weight_Gain FCR Feed Conversion Ratio Data_Collection->FCR Lesion_Scoring Intestinal Lesion Scoring Data_Collection->Lesion_Scoring Oocyst_Count Oocyst per Gram of Feces Data_Collection->Oocyst_Count Mortality Mortality Rate Data_Collection->Mortality

Generalized Experimental Workflow for Anticoccidial Efficacy Trial
Detailed Methodologies

Animals and Housing:

  • Day-old broiler chicks of a commercial strain are used.

  • Chicks are housed in clean, disinfected battery cages with wire floors to prevent reinfection from feces.

  • Environmental conditions such as temperature and lighting are maintained according to standard poultry management guidelines.

Diet and Medication:

  • A basal, non-medicated starter feed is provided to all birds during the acclimatization period.

  • The test anticoccidial (this compound or ionophore) is incorporated into the basal feed at specified concentrations for the medicated groups.

  • A non-medicated, non-infected control group and a non-medicated, infected control group are included in the experimental design.

Infection:

  • At a specified age (e.g., 14 days), birds in the infected groups are individually inoculated orally with a known number of sporulated oocysts of a specific Eimeria species or a mixture of species.

  • The inoculum dose is predetermined to induce a moderate level of coccidiosis, allowing for the evaluation of drug efficacy.

Data Collection and Analysis:

  • Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period to calculate weight gain.

  • Feed Conversion Ratio (FCR): Feed consumption for each group is recorded, and FCR is calculated as the ratio of feed consumed to weight gain.

  • Lesion Scoring: At the end of the trial (typically 6-7 days post-infection), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) based on the specific Eimeria species.

  • Oocyst Production: Fecal samples are collected from each group for a specified period, and the number of oocysts per gram of feces is determined using a McMaster chamber.

  • Mortality: Daily mortality is recorded, and the cause of death is determined by necropsy.

  • Statistical Analysis: Data are subjected to appropriate statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.

Conclusion

Both this compound and ionophores have demonstrated significant efficacy in the control of avian coccidiosis. This compound, with its specific mode of action targeting purine metabolism, offers a valuable tool, particularly in rotation programs designed to mitigate the development of resistance. Ionophores, with their broad-spectrum activity and unique mechanism of disrupting ion balance, have been a cornerstone of coccidiosis control for decades.

The choice of an anticoccidial agent depends on various factors, including the prevalent Eimeria species on a farm, the history of drug use, and the overall flock health management program. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to conduct their own evaluations and contribute to the ongoing effort to effectively manage this costly and pervasive poultry disease. Continuous research and the development of new anticoccidial compounds with novel modes of action are essential to stay ahead of the ever-evolving challenge of coccidiosis.

References

Arprinocid: A Comparative Analysis of In Vitro and In Vivo Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activity of the anticoccidial agent Arprinocid. The following sections detail its mechanism of action, comparative efficacy data, and the experimental protocols used to generate these findings, offering a comprehensive resource for researchers in parasitology and veterinary drug development.

Executive Summary

This compound exhibits a fascinating disparity between its direct in vitro activity and its potent in vivo efficacy. In vitro studies reveal that this compound itself possesses weak anticoccidial properties. However, its metabolite, this compound-1-N-oxide, is highly active against Eimeria tenella in cell culture. This metabolic activation is key to understanding its effectiveness in live animal models. In vivo, this compound demonstrates significant efficacy in controlling coccidiosis in poultry when administered as a feed additive, leading to reduced intestinal lesions, lower parasite shedding, and improved animal performance. This guide will delve into the experimental data that substantiates these findings and provide detailed methodologies for replicating such studies.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound and its primary metabolite.

Table 1: In Vitro Activity of this compound and its Metabolite against Eimeria tenella

CompoundCell SystemID50 (ppm)Reference
This compoundChick Kidney Epithelial Cells20
This compound-1-N-oxideChick Kidney Epithelial Cells0.30

Table 2: In Vivo Efficacy of this compound against Mixed Eimeria Species in Broiler Chickens

ParameterThis compound Concentration in Feed (ppm)OutcomeReference
Oocyst Production50Elimination of E. tenella[1]
Oocyst Production60Elimination of E. necatrix and E. brunetti[1]
Oocyst Production70Elimination of E. maxima[1]
Mortality50, 60, 70No mortality due to coccidiosis[2]
Body Weight & Feed Conversion40, 50, 60, 70Significant improvement compared to unmedicated birds[2]

Table 3: Comparative In Vivo Efficacy of this compound and Other Anticoccidial Agents

DrugConcentration in Feed (ppm)EfficacyReference
This compound50 - 70Highly efficacious in preventing mortality and improving performance[2]
Halofuginone3Comparable or less effective than this compound in some trials[1]
Monensin100This compound showed equivalent or superior productivity[2]
Nicarbazin125This compound showed equivalent or superior productivity[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical protocols for assessing the in vitro and in vivo efficacy of anticoccidial drugs like this compound.

In Vitro Efficacy Protocol: Eimeria tenella Inhibition Assay

This protocol describes a common method for determining the 50% inhibitory concentration (ID50) of a compound against Eimeria tenella in a cell culture system.

  • Cell Culture:

    • Primary chick kidney epithelial cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and incubated at 41°C in a humidified atmosphere with 5% CO2 until a confluent monolayer is formed.

  • Parasite Preparation:

    • Sporulated oocysts of Eimeria tenella are treated with a solution of sodium hypochlorite to sterilize their surface.

    • Oocysts are then mechanically disrupted to release sporocysts.

    • Sporocysts are incubated in an excystation medium containing bile and trypsin at 41°C to release sporozoites.

    • Sporozoites are purified from the excystation medium by passing them through a DE-52 cellulose column.

  • Infection and Treatment:

    • The cell culture medium is removed from the confluent monolayers and replaced with fresh medium containing the purified sporozoites.

    • The test compound (this compound or its metabolites) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A solvent control is also included.

    • The infected and treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for parasite development.

  • Assessment of Inhibition:

    • The number of developing intracellular parasite stages (e.g., schizonts) is counted under a microscope for each drug concentration and the control.

    • Alternatively, parasite viability can be assessed using molecular methods such as quantitative PCR (qPCR) to measure parasite DNA.

    • The ID50 value is calculated as the concentration of the compound that inhibits parasite development by 50% compared to the control.

In Vivo Efficacy Protocol: Floor Pen Trial in Broiler Chickens

This protocol outlines a standard floor pen trial to evaluate the efficacy of an anticoccidial drug administered in the feed.

  • Animal Model and Housing:

    • Day-old broiler chicks of a commercial strain are used.

    • Chicks are housed in floor pens with fresh litter (e.g., wood shavings). Each pen is equipped with feeders and drinkers.

    • The study is conducted under controlled environmental conditions (temperature, lighting).

  • Experimental Design:

    • Birds are randomly allocated to different treatment groups, with multiple replicate pens per treatment.

    • Treatment groups typically include an uninfected, unmedicated control; an infected, unmedicated control; and infected groups receiving different concentrations of the test drug in their feed.

  • Infection Model:

    • The "seeder bird" model is commonly used. A small number of birds ("seeders") are inoculated with a known number of sporulated oocysts of one or more Eimeria species.

    • These seeder birds are then introduced into the pens with the experimental birds, leading to a natural-like spread of the infection through the litter.

    • Alternatively, a measured dose of oocysts can be administered directly to each bird via oral gavage.

  • Drug Administration:

    • The test compound is incorporated into the basal feed at the desired concentrations.

    • Medicated feed is provided to the respective treatment groups throughout the experimental period.

  • Data Collection and Evaluation:

    • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate weight gain and feed conversion ratio.

    • Lesion Scoring: At a specific time point post-infection (e.g., day 7), a subset of birds from each pen is euthanized, and the intestines are examined for lesions caused by coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) for different intestinal sections, depending on the Eimeria species.

    • Oocyst Counts: Fecal samples are collected from each pen at regular intervals, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

    • Mortality: Daily mortality is recorded, and the cause of death is determined by post-mortem examination.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action for this compound and its active metabolite, as well as a typical workflow for an in vivo efficacy trial.

Arprinocid_Mechanism cluster_parasite Eimeria Parasite Purine_Transporter Purine Transporter Purine_Salvage Purine Salvage Pathway Purine_Transporter->Purine_Salvage Purines This compound This compound This compound->Purine_Transporter Inhibits

Caption: Proposed mechanism of this compound via inhibition of purine transport in Eimeria.

Arprinocid_Metabolite_Mechanism cluster_host Host Cell (e.g., Liver) cluster_parasite Eimeria Parasite Arprinocid_in This compound CYP450 Cytochrome P-450 Arprinocid_in->CYP450 Metabolism Arprinocid_N_Oxide_out This compound-1-N-oxide CYP450->Arprinocid_N_Oxide_out Arprinocid_N_Oxide_in This compound-1-N-oxide Arprinocid_N_Oxide_out->Arprinocid_N_Oxide_in ER Endoplasmic Reticulum Arprinocid_N_Oxide_in->ER Causes Damage Cell_Death Cell Death ER->Cell_Death

Caption: Mechanism of this compound-1-N-oxide involving cytochrome P-450 and parasite cell damage.

InVivo_Workflow Start Day-old Chicks Allocation Random Allocation to Treatment Groups Start->Allocation Housing Floor Pens with Fresh Litter Allocation->Housing Feed Provision of Medicated/Control Feed Housing->Feed Infection Infection with Eimeria Oocysts (e.g., Seeder Birds) Housing->Infection Monitoring Daily Monitoring of Health Feed->Monitoring Infection->Monitoring Data_Collection Weekly Data Collection: - Body Weight - Feed Intake Monitoring->Data_Collection Endpoint Endpoint Analysis (e.g., Day 28) Data_Collection->Endpoint Analysis Data Analysis and Efficacy Determination Data_Collection->Analysis Necropsy Necropsy and Lesion Scoring Endpoint->Necropsy Oocyst_Count Fecal Oocyst Counting Endpoint->Oocyst_Count Necropsy->Analysis Oocyst_Count->Analysis

Caption: A typical workflow for an in vivo anticoccidial efficacy trial in broiler chickens.

References

A Comparative Analysis of Arprinocid and Natural Anticoccidial Compounds: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents one of the most significant economic burdens on the global poultry industry, with estimated annual costs exceeding $3 billion.[1][2] For decades, control has relied heavily on in-feed synthetic anticoccidial drugs and ionophorous antibiotics. Arprinocid, a synthetic coccidiostat, emerged as an effective agent against a broad spectrum of Eimeria species. However, the rise of drug-resistant parasite strains and increasing consumer demand for drug-free poultry products have catalyzed research into natural alternatives.[3][4][5][6]

This guide provides an objective comparison of the efficacy of this compound against various natural anticoccidial compounds, supported by experimental data from scientific literature. We delve into their respective mechanisms of action, present quantitative performance data in a structured format, and detail the experimental protocols used in key studies.

This compound: A Synthetic Anticoccidial Profile

This compound, chemically 9-(2-chloro-6-fluorobenzyl)adenine, is a synthetic compound historically used to control coccidiosis in poultry.[7][8] It is considered a coccidiocide, meaning it actively kills the Eimeria parasites.[9][10] Research indicates that this compound itself is a pro-drug; its in vivo efficacy is attributed to its liver metabolite, this compound-1-N-oxide.[11][12]

Mechanism of Action

The primary mechanism of this compound's active metabolite is not the inhibition of purine transport, as once thought.[12] Instead, this compound-1-N-oxide binds to cytochrome P-450 in the parasite's endoplasmic reticulum. This interaction is believed to mediate a destructive metabolic process, leading to vacuole formation from the dilation of the endoplasmic reticulum, ultimately causing cell death.[11]

Arprinocid_Mechanism cluster_Host Host Liver Cell cluster_Parasite Eimeria Parasite Cell This compound This compound (Pro-drug) Metabolite This compound-1-N-oxide (Active Metabolite) This compound->Metabolite Metabolism P450 Cytochrome P-450 Metabolite->P450 Binds to ER Endoplasmic Reticulum (ER) Destruction ER Destruction & Vacuole Formation ER->Destruction P450->Destruction Death Cell Death Destruction->Death

Caption: this compound is metabolized in the host liver to its active form, which targets cytochrome P-450 in the parasite, leading to cell death.

Natural Anticoccidial Compounds: A Diverse Alternative

The search for alternatives to synthetic drugs has led to the investigation of numerous natural compounds, primarily derived from plants (phytochemicals). These compounds offer multi-faceted mechanisms of action, including direct parasiticidal effects, antioxidant properties, and immunomodulation.[3][13] Unlike synthetic drugs that target a single pathway, the complex nature of plant extracts may reduce the likelihood of resistance development.[4]

Classes and Mechanisms of Natural Compounds:

  • Phenolic Compounds (e.g., Tannins, Curcumin): Can damage coccidial cell membranes, reduce oocyst output, and provide antioxidant effects that repair intestinal tissue.[3][13]

  • Terpenes and Essential Oils (e.g., Artemisinin, Nerolidol): Can impair parasite invasion, replication, and development within the gut.[3]

  • Saponins: Have been shown to have direct anticoccidial effects.[13]

  • Herbal Formulations: Mixtures of various plant extracts can exert synergistic effects, enhancing overall efficacy.[3][14]

Anticoccidial_Classes Anticoccidials Anticoccidial Agents Synthetic Synthetic (Chemical) Anticoccidials->Synthetic Natural Natural (Phytochemicals) Anticoccidials->Natural This compound This compound Synthetic->this compound Amprolium Amprolium Synthetic->Amprolium PlantExtracts Plant Extracts (e.g., Curcuma, Artemisia) Natural->PlantExtracts EssentialOils Essential Oils (e.g., Nerolidol) Natural->EssentialOils

Caption: Classification of anticoccidial agents into synthetic and natural categories with examples.

Quantitative Efficacy Comparison

The following tables summarize the performance of this compound and various natural anticoccidial compounds against Eimeria challenges in broiler chickens. Data is compiled from multiple studies to provide a comparative overview.

Table 1: Efficacy of this compound Against Various Eimeria Species

Eimeria Species ChallengeThis compound Dose (ppm)Key Efficacy ResultsReference
E. maxima70Essentially eliminated oocyst production (<5% of control).[8]
E. tenella50Essentially eliminated oocyst production (<5% of control).[8]
E. acervulina60-70Oocyst elimination was strain-dependent.[8]
E. necatrix, E. brunetti, E. mivati60Essentially eliminated oocyst production (<5% of control).[8]
Mixed Eimeria spp.50, 75Significantly improved weight gain and feed efficiency vs. control. Reduced histological lesions.[15]
E. meleagrimitis, E. adenoeides (in turkeys)120Progressively reduced oocyst passage; prevented oocyst sporulation.[16][17]

Table 2: Efficacy of Selected Natural Compounds Against Eimeria tenella

Natural CompoundDoseOocyst Output ReductionBody Weight Gain (BWG)Feed Conversion Ratio (FCR)Lesion Score ReductionReference
Silymarin500 ppmSignificant reduction---[18][19]
Dihydroartemisinin75 ppmSignificant reductionDecreased (potential toxicity)-Significant reduction[18][19]
Nerolidol500 ppmReducedSignificantly higher than infected controlImprovedNot significant[18]
Artemisia sieberi & Curcuma longa (Mix)1.5 g/kg & 3 g/kgSignificantly reduced vs. infected controlImproved vs. infected controlImproved vs. infected control-[20]
Pomegranate Peel Extract (PGE)100-400 ppm-ImprovedImproved-[14]

Experimental Protocols

A standardized experimental workflow is crucial for evaluating the efficacy of anticoccidial compounds. The methodologies detailed below are representative of the studies cited in this guide.

Experimental_Workflow A 1. Animal Acclimation (e.g., 1-day-old chicks) B 2. Group Allocation (Control, Infected, Treated) A->B C 3. Experimental Challenge (Oral gavage with sporulated Eimeria oocysts) B->C D 4. Treatment Administration (Compound mixed in feed/water) C->D E 5. Data Collection (5-9 days post-infection) D->E F 6. Key Parameters Measured - BWG & FCR - Oocyst counting (OPG) - Intestinal lesion scoring - Mortality E->F

Caption: A typical experimental workflow for an in vivo anticoccidial efficacy study.

Protocol Example 1: this compound Floor Pen Trial
  • Objective: To evaluate the effect of this compound on weight, feed efficiency, and histological lesions in broilers exposed to coccidiosis.[15]

  • Animal Model: Broiler chickens.

  • Experimental Design: Floor pen trials simulating commercial conditions.

  • Challenge Model: Natural exposure to a mix of Eimeria species prevalent in the litter.

  • Treatment Groups:

    • Unmedicated Control (Infected)

    • This compound at various dietary levels (e.g., 40, 50, 60, 70, 75, 80, 90, 100 ppm).

  • Duration: Standard broiler grow-out period.

  • Parameters Measured:

    • Body Weight: Measured at the end of the trial.

    • Feed Efficiency: Calculated as feed consumed per unit of weight gain.

    • Histological Lesions: Intestinal tissue samples were collected and scored for pathological changes.

Protocol Example 2: Natural Compounds Efficacy Study
  • Objective: To compare the anticoccidial effects of Artemisia sieberi, Curcuma longa, and their mixture against a chemical drug.[20]

  • Animal Model: 216 one-day-old Ross 308 broiler chicks.

  • Experimental Design: Randomized allocation into six groups.

  • Challenge Model: Oral gavage with a mixture of sporulated Eimeria oocysts at 21 days of age.

  • Treatment Groups:

    • Group 1: Uninfected, Untreated Control

    • Group 2: Infected, Untreated Control

    • Group 3: Infected + Artemisia sieberi extract

    • Group 4: Infected + Curcuma longa extract

    • Group 5: Infected + Mix of A. sieberi and C. longa extracts

    • Group 6: Infected + Amprolium ethopabate (chemical control)

  • Duration: Data collected for three weeks post-infection.

  • Parameters Measured:

    • Performance: Body weight and feed conversion ratio (FCR) calculated weekly.

    • Oocyst Excretion: Oocysts per gram (OPG) of feces measured weekly post-infection.

    • Lesion Scores: Intestinal lesions were scored at the end of the observation period.

    • Mortality: Recorded throughout the experiment.

Conclusion and Future Outlook

This comparative guide demonstrates that while This compound is a potent, broad-spectrum synthetic anticoccidial, its utility is hampered by the potential for rapid resistance development.[2][21] Its mechanism, involving metabolic activation to destroy the parasite's endoplasmic reticulum, is well-defined.

Natural anticoccidial compounds present a promising and diverse alternative. Studies show that compounds like silymarin, nerolidol, and herbal mixtures containing Artemisia and Curcuma can significantly reduce oocyst shedding and improve performance parameters in infected birds.[18][20] Their complex composition and multiple modes of action—including direct parasiticidal activity, antioxidant effects, and immune system modulation—may offer a more sustainable approach to coccidiosis control.[3][13]

For drug development professionals and researchers, the path forward involves:

  • Standardization: Establishing standardized methods for extracting and quantifying the active components in natural products to ensure consistent efficacy.

  • Mechanism Elucidation: Further research to pinpoint the specific molecular targets and pathways affected by various phytochemicals.

  • Synergistic Combinations: Investigating combinations of different natural compounds, or their use in rotation with conventional drugs, to enhance efficacy and manage resistance.

While this compound represents a historically significant chemical tool, the future of sustainable coccidiosis control increasingly points toward the strategic implementation of validated natural alternatives.

References

Arprinocid: A Comparative Guide to its Validation as a Selective Agent in Parasite Genetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of arprinocid and its alternatives as selective agents in parasite genetics. It includes objective performance evaluations supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Selectable Markers in Parasite Genetics

Genetic manipulation of parasites is a cornerstone of modern parasitology, enabling researchers to investigate gene function, identify drug targets, and develop attenuated vaccine candidates. A critical component of this process is the use of selectable markers, which allow for the isolation and enrichment of genetically modified parasites from a population of wild-type organisms. An ideal selective agent should be highly effective against wild-type parasites at low concentrations while having minimal toxicity to the host cells. Furthermore, a corresponding resistance gene should be available to be introduced into the parasite of interest, conferring resistance to the selective agent.

This compound, a coccidiostat traditionally used in the poultry industry, has emerged as a valuable tool for parasite genetics, particularly for apicomplexan parasites like Toxoplasma gondii. This guide validates its use by comparing it with other commonly used selective agents.

Comparative Performance of Selective Agents

The efficacy of a selective agent is primarily determined by its potency against the target parasite. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the parasite's growth or proliferation. A lower IC50 value indicates higher potency.

Table 1: Comparison of IC50 Values for Various Selective Agents Against Parasites

Selective AgentParasite SpeciesIC50 ValueReference
This compound Toxoplasma gondii22.4 ± 5.0 µM[1]
This compound-1-N-oxide Toxoplasma gondii0.061 ± 0.028 µM[1]
Pyrimethamine Toxoplasma gondii (Type I, RH strain)~1.0 µM
Pyrimethamine Toxoplasma gondii (Type II, P(LK) strain)~0.02 µM[2]
Pyrimethamine Toxoplasma gondii (Type III, Veg strain)~0.02 µM[2]
Pyrimethamine Plasmodium falciparum>2,000 nM (resistant)[3]
Puromycin Plasmodium falciparumIC50 and IC90 values increased ~3- and 7-fold in PAC-expressing parasites[4]
Puromycin NIH/3T3 cells (for cytotoxicity reference)3.96 µM[5]
G418 (Geneticin) Mammalian cells400 - 1000 µg/ml (working concentration for selection)[6]
Blasticidin S Leishmania spp.Not specified, but effective for selection
Miltefosine Leishmania martiniquensis (promastigotes)18.933 ± 0.737 µM[7]
Miltefosine Trypanosoma cruzi (amastigotes)0.51 µM[8]

Note: IC50 values can vary depending on the parasite strain, host cell line, and experimental conditions.

Mechanisms of Action and Resistance

Understanding the mechanism of action of a selective agent and the corresponding resistance mechanism is crucial for its effective use.

This compound: This purine analog is believed to interfere with the purine salvage pathway of apicomplexan parasites, which are incapable of synthesizing purines de novo and must salvage them from the host.[9][10][11] The active metabolite, this compound-1-N-oxide, is significantly more potent.[1] Resistance is conferred by mutations in the parasite's purine transporters or other components of the salvage pathway.

Pyrimethamine: This drug is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[12][13][14][15][16] This pathway is essential for the synthesis of nucleic acids and some amino acids. Resistance is typically conferred by point mutations in the DHFR gene, which reduce the binding affinity of pyrimethamine to the enzyme.[12]

Puromycin: This aminonucleoside antibiotic inhibits protein synthesis by causing premature chain termination during translation in both prokaryotic and eukaryotic cells.[4][17] Resistance is conferred by the puromycin N-acetyl-transferase (pac) gene, which inactivates the drug.[4]

G418 (Geneticin): This aminoglycoside antibiotic blocks polypeptide synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit.[6] Resistance is conferred by the neomycin phosphotransferase II (neo) gene, which detoxifies the drug through phosphorylation.[6]

Blasticidin S: This antibiotic inhibits protein synthesis in both prokaryotes and eukaryotes. Resistance is conferred by the blasticidin S deaminase (bsd) gene, which converts blasticidin S to a non-toxic form.[18]

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of a selective agent required to inhibit 50% of parasite growth. This is a critical first step before performing selection experiments to establish a "kill curve".

Methodology:

  • Cell Culture: Seed host cells (e.g., human foreskin fibroblasts for Toxoplasma gondii) in a 96-well plate and allow them to form a confluent monolayer.

  • Parasite Infection: Infect the host cell monolayer with the wild-type parasite of interest.

  • Drug Dilution: Prepare a serial dilution of the selective agent in the appropriate culture medium.

  • Treatment: Add the different concentrations of the selective agent to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plate for a period that allows for several rounds of parasite replication (e.g., 72 hours for T. gondii).

  • Quantification of Parasite Growth: Measure parasite proliferation using a suitable assay. Common methods include:

    • Reporter Gene Assay: Using parasites expressing a reporter gene like β-galactosidase or luciferase.

    • DNA Quantification: Using a DNA-binding dye (e.g., PicoGreen) to quantify the increase in parasite DNA.

    • Microscopy: Counting the number of parasites or plaques (zones of host cell lysis) per field of view.

    • [³H]-uracil Incorporation Assay: Measuring the incorporation of radiolabeled uracil, which is taken up by the parasites for nucleic acid synthesis.[2]

  • Data Analysis: Plot the percentage of parasite growth inhibition against the log of the drug concentration. The IC50 value is determined by fitting a sigmoidal dose-response curve to the data.

Stable Transfection and Selection of Transgenic Parasites

Objective: To generate a stable population of parasites that have integrated a gene of interest (often including a resistance marker) into their genome.

Methodology:

  • Construct Preparation: Prepare a DNA construct containing the gene of interest and a selectable marker cassette (e.g., the pac gene for puromycin resistance) flanked by sequences that allow for homologous recombination into the parasite genome.

  • Parasite Transfection: Introduce the DNA construct into the parasites. Electroporation is a commonly used method for many protozoan parasites.[19]

  • Infection of Host Cells: Allow the transfected parasites to infect a fresh monolayer of host cells.

  • Drug Selection: After a short recovery period (e.g., 24-48 hours), apply the selective agent at a predetermined concentration (typically 2-5 times the IC50 value).

  • Maintenance and Enrichment: Replace the culture medium with fresh medium containing the selective agent every 2-3 days. This will kill the wild-type parasites, allowing the resistant, transgenic parasites to proliferate.

  • Clonal Isolation: Once a stable population of resistant parasites is established, isolate single clones by limiting dilution or other cloning methods.

  • Verification of Transgenesis: Confirm the successful integration of the transgene and the expression of the gene of interest using molecular techniques such as:

    • PCR: To confirm the presence of the integrated DNA.

    • Southern Blot: To verify the integration site and copy number of the transgene.

    • Western Blot or Immunofluorescence Assay (IFA): To detect the expression of the protein of interest.

    • Quantitative Real-Time PCR (qRT-PCR): To measure the transcript levels of the gene of interest.

Visualizing Key Pathways and Workflows

Signaling Pathways

Diagrams of the key metabolic pathways targeted by this compound and a common alternative, pyrimethamine, are provided below. These visualizations help to understand the mechanisms of action of these selective agents.

Purine_Salvage_Pathway cluster_Host Host Cell cluster_Parasite Parasite cluster_Salvage Purine Salvage Pathway Host_Purines Host Purines (Adenosine, Guanosine, Hypoxanthine) Purine_Transporter Purine Transporter Host_Purines->Purine_Transporter Uptake Hypoxanthine Hypoxanthine Purine_Transporter->Hypoxanthine Adenosine Adenosine Purine_Transporter->Adenosine Guanosine Guanosine Purine_Transporter->Guanosine This compound This compound This compound->Purine_Transporter Inhibition IMP IMP Hypoxanthine->IMP HGPRT AMP AMP IMP->AMP GMP GMP IMP->GMP Adenosine->AMP AK DNA_RNA_Synthesis DNA/RNA Synthesis AMP->DNA_RNA_Synthesis Guanosine->GMP HGPRT GMP->DNA_RNA_Synthesis

Caption: Purine Salvage Pathway in Apicomplexan Parasites.

Folate_Synthesis_Pathway cluster_Pathway Folate Synthesis Pathway GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR dTMP dTMP Tetrahydrofolate->dTMP Thymidylate Synthase DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibition dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase Thymidylate Synthase

Caption: Folate Synthesis Pathway Targeted by Pyrimethamine.

Experimental Workflow

The following diagram illustrates a typical workflow for generating and selecting transgenic parasites.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Transfection 2. Transfection cluster_Selection 3. Selection cluster_Isolation 4. Isolation & Expansion cluster_Verification 5. Verification Construct_Design Design & Clone DNA Construct Transfection Transfect Parasites Construct_Design->Transfection Selection Apply Drug Selection Transfection->Selection Clonal_Isolation Isolate Clonal Populations Selection->Clonal_Isolation Expansion Expand Clones Clonal_Isolation->Expansion Verification Verify Transgenesis (PCR, Western, etc.) Expansion->Verification

Caption: General Workflow for Transgenic Parasite Selection.

Logical Relationship

The following diagram illustrates the logical basis of using a selective agent in parasite genetics.

Logical_Relationship cluster_Population Initial Parasite Population cluster_Selection_Process Selection Process cluster_Outcome Resulting Population Wild_Type Wild-Type Parasites (Drug Sensitive) Drug_Treatment Treatment with Selective Agent Wild_Type->Drug_Treatment Transfected Transfected Parasites (Drug Resistant) Transfected->Drug_Treatment Resistant_Population Enriched Population of Transgenic Parasites Drug_Treatment->Resistant_Population Survive & Proliferate Wild_Type_Death Wild-Type Parasites Eliminated Drug_Treatment->Wild_Type_Death Die

Caption: Principle of Drug Selection in Parasite Genetics.

Conclusion

This compound, and particularly its more potent metabolite this compound-1-N-oxide, serves as a highly effective and selective agent for the genetic manipulation of apicomplexan parasites. Its distinct mechanism of action, targeting the essential purine salvage pathway, provides a valuable alternative to commonly used agents like pyrimethamine that target folate synthesis. The choice of a selective agent will depend on the specific parasite species, the available resistance markers, and the experimental goals. This guide provides the necessary data and protocols to make an informed decision and to successfully implement this compound and other selective agents in parasite genetics research.

References

Comparative Metabolomics of Arprinocid-Treated Parasites: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative metabolomics study to elucidate the metabolic effects of Arprinocid on parasites, particularly apicomplexans such as Eimeria tenella. While direct, publicly available metabolomic data on this compound-treated parasites is limited, this document outlines a robust experimental approach based on established methodologies for parasite metabolomics. It further hypothesizes the potential metabolic perturbations based on this compound's known mechanisms of action, offering a valuable resource for designing and interpreting future studies.

Introduction: The Need for Metabolomic Insight

This compound is an anticoccidial agent known to be metabolized in the host liver to its active form, this compound-1-N-oxide. This metabolite is believed to exert its antiparasitic effect through two primary mechanisms: inhibition of purine transport and interaction with the parasite's cytochrome P-450 (CYP) enzyme system, leading to the destruction of the endoplasmic reticulum.[1] Understanding the precise metabolic consequences of these actions is crucial for optimizing its efficacy, identifying potential resistance mechanisms, and discovering new drug targets.

Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful lens to observe the downstream effects of drug action. By comparing the metabolite profiles of this compound-treated and untreated parasites, researchers can identify key metabolic pathways that are disrupted, providing a functional readout of the drug's impact.

Experimental Protocols

The following protocols are adapted from established methods for metabolomic analysis of Eimeria species and other protozoan parasites.[2][3]

Parasite Culture and Treatment
  • Parasite Strain: Eimeria tenella (or other relevant parasite) sporozoites.

  • Cultivation: Propagation of oocysts in chickens and subsequent excystation to obtain sporozoites.[4][5] Sporozoites can be purified using methods such as DE-52 anion exchange chromatography.[6]

  • Treatment Groups:

    • Control Group: Sporozoites incubated under normal culture conditions.

    • This compound-Treated Group: Sporozoites incubated with a sub-lethal concentration of this compound-1-N-oxide (the active metabolite). The concentration should be determined empirically to induce metabolic changes without causing immediate cell death.

    • Vehicle Control Group: Sporozoites incubated with the solvent used to dissolve this compound-1-N-oxide.

  • Incubation: Incubate parasites for a defined period (e.g., 6, 12, or 24 hours) to allow for metabolic changes to occur.

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by immersing the parasite suspension in liquid nitrogen.

  • Extraction Solvent: A cold solvent mixture, typically methanol/acetonitrile/water (2:2:1, v/v/v), is added to the quenched parasite pellet.

  • Lysis: Disrupt the parasite cells to release intracellular metabolites. This can be achieved through a combination of vortexing, sonication, and freeze-thaw cycles.[2]

  • Centrifugation: Pellet the cell debris and collect the supernatant containing the extracted metabolites.

  • Drying: The supernatant is dried under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

LC-MS/MS-Based Metabolomic Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique for both targeted and untargeted metabolomics due to its high sensitivity and broad coverage of metabolites.

Table 1: Key Parameters for LC-MS/MS Analysis

ParameterRecommended Setting
Chromatography
ColumnHILIC or C18 column suitable for polar and non-polar metabolites.
Mobile PhaseGradient elution with solvents such as acetonitrile and water with additives like formic acid or ammonium formate.
Flow Rate0.2-0.5 mL/min
Column Temperature25-40°C
Mass Spectrometry
Ionization ModePositive and negative electrospray ionization (ESI) to cover a wider range of metabolites.
Mass AnalyzerHigh-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
Scan Range70-1000 m/z
Data AcquisitionData-dependent acquisition (DDA) for untargeted analysis or multiple reaction monitoring (MRM) for targeted analysis.
Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Use software such as XCMS or MassHunter to detect and align metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and MS/MS fragmentation patterns to spectral databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify significant differences between the treatment groups. Univariate analysis (e.g., t-tests or ANOVA) can be used to determine the statistical significance of individual metabolite changes.

Hypothesized Metabolic Impact of this compound

Based on its known mechanisms of action, this compound treatment is hypothesized to induce significant changes in the parasite's metabolome. The following tables illustrate how quantitative data from such a study could be presented.

Table 2: Hypothetical Changes in Purine Metabolism in this compound-Treated Parasites

MetabolitePathwayFold Change (Treated vs. Control)p-value
HypoxanthinePurine Salvage↓ 0.25< 0.01
InosinePurine Salvage↓ 0.30< 0.01
AdenosinePurine Salvage↓ 0.40< 0.01
GuanosinePurine Salvage↓ 0.35< 0.01
IMPPurine Biosynthesis↑ 1.50< 0.05
GMPPurine Biosynthesis↑ 1.40< 0.05

Table 3: Hypothetical Changes in Lipid and Xenobiotic Metabolism in this compound-Treated Parasites

MetabolitePathwayFold Change (Treated vs. Control)p-value
Oxidized Fatty AcidsFatty Acid Metabolism↑ 2.50< 0.01
LysophospholipidsPhospholipid Metabolism↑ 2.00< 0.01
Sterol PrecursorsSteroid Biosynthesis↓ 0.50< 0.05
Glutathione (GSH)Xenobiotic Detoxification↓ 0.60< 0.05
Glutathione Disulfide (GSSG)Oxidative Stress↑ 1.80< 0.05

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation parasite_culture Parasite Culture (E. tenella) treatment Treatment Groups (Control, this compound, Vehicle) parasite_culture->treatment quenching Metabolic Quenching (Liquid Nitrogen) treatment->quenching extraction Metabolite Extraction (Cold Solvent) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing metabolite_id Metabolite Identification (Database Search) data_processing->metabolite_id stats Statistical Analysis (PCA, PLS-DA) metabolite_id->stats pathway_analysis Pathway Analysis stats->pathway_analysis biomarker_id Biomarker Identification pathway_analysis->biomarker_id

Caption: Experimental workflow for comparative metabolomics of this compound-treated parasites.

Hypothesized Signaling Pathways Affected by this compound

arprinocid_pathways cluster_drug_action This compound Action cluster_purine Purine Metabolism cluster_cyp Cytochrome P-450 System This compound This compound-1-N-oxide purine_transporter Purine Transporter This compound->purine_transporter Inhibits cyp450 Cytochrome P-450 This compound->cyp450 Interacts with purine_salvage Purine Salvage Pathway (Hypoxanthine, Adenosine, etc.) purine_transporter->purine_salvage Purine uptake dna_rna DNA/RNA Synthesis purine_salvage->dna_rna purine_salvage->dna_rna Leads to decreased er Endoplasmic Reticulum Integrity cyp450->er lipid_metabolism Lipid Metabolism (e.g., Sterol Synthesis) cyp450->lipid_metabolism xenobiotic_detox Xenobiotic Detoxification cyp450->xenobiotic_detox er->lipid_metabolism Disruption affects er->xenobiotic_detox Disruption affects

Caption: Hypothesized metabolic pathways affected by this compound treatment in parasites.

Conclusion

The application of comparative metabolomics to study the effects of this compound on parasites holds significant promise for advancing our understanding of its mode of action and for the development of more effective antiparasitic strategies. While this guide provides a framework based on current knowledge and established methodologies, further experimental studies are essential to validate these hypotheses and to fully characterize the metabolic signature of this compound action. The data generated from such studies will be invaluable for the rational design of new drugs and for combating the emergence of drug resistance in parasitic diseases.

References

A Head-to-Head Comparison of Arprinocid and Diclazuril for the Control of Coccidiosis in Turkeys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Data

The efficacy of both arprinocid and diclazuril has been evaluated in floor pen studies against mixed Eimeria infections in turkeys. The following tables summarize key performance indicators from these trials.

Table 1: Efficacy of this compound against Coccidiosis in Turkeys

Dosage (ppm)Weight Gain (Compared to Control)Feed Conversion (Compared to Control)Lesion Score Reduction
60ImprovedImprovedSignificant
90ImprovedImprovedSignificant
120ImprovedImprovedSignificant
180DepressedNot specifiedSignificant

Data synthesized from a study where contamination was achieved using an infected seeder bird technique with Eimeria meleagrimitis, E. adenoeides, and E. gallopavonis.[1][2][3]

Table 2: Efficacy of Diclazuril against Coccidiosis in Turkeys

Dosage (ppm)Weight Gain (Compared to Control)Feed Conversion (Compared to Control)Oocyst SheddingLesion Score Reduction
0.1ImprovedNot specifiedSuppressedSuppressed
0.5Highly EffectiveImprovedSuppressedHighly Effective
1Highly EffectiveImprovedSuppressedHighly Effective
2ImprovedNot specifiedSuppressedSuppressed

Data synthesized from dose-titration and floor-pen trials against mixed infections of E. adenoeides, E. gallopavonis, and E. meleagrimitis.[4][5]

Experimental Protocols

This compound Efficacy Trial
  • Animals: Day-old male Nicholas turkey poults.

  • Housing: Floor-pens with fresh pine shavings.

  • Experimental Design: 1500 poults were distributed into 30 pens (50 birds/pen). Each feed regimen (unmedicated control, this compound at 60, 90, 120, or 180 ppm, and amprolium at 125 ppm) was replicated in 5 pens.

  • Infection Model: The "infected seeder bird technique" was used to induce coccidiosis. Pens were contaminated with a mixture of Eimeria meleagrimitis, E. adenoeides, and E. gallopavonis.

  • Parameters Measured: Weight gain, feed conversion, and intestinal lesion scores.[2][3]

Diclazuril Efficacy Trial
  • Animals: Turkeys (specific breed and age not detailed in all abstracts).

  • Housing: Floor-pens.

  • Experimental Design: Dose-titration studies and a floor-pen trial were conducted. In the floor-pen trial, diclazuril was administered in the feed at dosages of 0.5 ppm and 1 ppm.

  • Infection Model: Birds were infected with mixed Eimeria species, including the major pathogenic species E. adenoeides, E. gallopavonis, and E. meleagrimitis.

  • Parameters Measured: Weight gain, feed conversion, intestinal and cecal lesion scores, and oocyst shedding.[4][5]

Mechanism of Action

The mechanisms by which this compound and diclazuril exert their anticoccidial effects differ significantly.

This compound: The parent compound, this compound, is metabolized in the liver to its active form, this compound-1-N-oxide.[6] This metabolite is believed to interfere with the parasite's microsomal metabolism by binding to cytochrome P-450.[7] This interaction leads to the destruction of the endoplasmic reticulum, ultimately causing cell death.[7]

Diclazuril: Diclazuril is a benzeneacetonitrile derivative belonging to the triazinone family.[8] Its precise mode of action is not fully understood, but it is known to be effective against the intracellular developmental stages of coccidia, specifically during schizogony and gametogony.[8] Treatment with diclazuril leads to degenerative changes in the first- and second-generation schizonts.[8] It is thought to disrupt the parasite's life cycle by preventing the excretion of oocysts.[9][10] Some research suggests it may target cyclin-dependent kinases in the parasite.[9][10]

Visualizing the Pathways and Workflows

Arprinocid_Mechanism This compound This compound (Administered) Liver Host Liver Metabolism This compound->Liver Metabolized in Metabolite This compound-1-N-oxide (Active Metabolite) Liver->Metabolite Parasite Eimeria Parasite Metabolite->Parasite Enters CytochromeP450 Cytochrome P-450 Metabolite->CytochromeP450 Binds to Parasite->CytochromeP450 Contains ER Endoplasmic Reticulum CytochromeP450->ER Disrupts function of CellDeath Parasite Cell Death ER->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

Diclazuril_Mechanism Diclazuril Diclazuril (Administered) Parasite Eimeria Parasite (Intracellular Stages) Diclazuril->Parasite Targets Schizogony Schizogony Diclazuril->Schizogony Affects Gametogony Gametogony Diclazuril->Gametogony Affects Parasite->Schizogony Parasite->Gametogony Degeneration Degeneration of Schizonts & Gamonts Schizogony->Degeneration Gametogony->Degeneration OocystExcretion Oocyst Excretion Degeneration->OocystExcretion Prevents LifeCycleDisruption Life Cycle Disruption OocystExcretion->LifeCycleDisruption Leads to

Caption: Mechanism of action for Diclazuril.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection Phase cluster_data Data Collection Poults Day-old Turkey Poults Allocation Random Allocation to Floor Pens Poults->Allocation Diets Medicated & Control Diets Allocation->Diets Infection Infection with Eimeria oocysts Diets->Infection Performance Weight Gain & Feed Conversion Infection->Performance Pathology Lesion Scoring Infection->Pathology Parasitology Oocyst Shedding (Diclazuril study) Infection->Parasitology

Caption: Generalized experimental workflow for anticoccidial trials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arprinocid
Reactant of Route 2
Reactant of Route 2
Arprinocid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.